4-Ethynylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDJRHULYIJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349063 | |
| Record name | 4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-22-7 | |
| Record name | 4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethynylpyridine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2510-22-7
This technical guide provides an in-depth overview of 4-Ethynylpyridine, a versatile heterocyclic building block crucial in organic synthesis, particularly for the pharmaceutical and materials science industries. This document outlines its chemical and physical properties, spectral data, safety information, and key applications, including detailed experimental workflows.
Core Properties and Data
This compound is a pyridine (B92270) derivative featuring a terminal alkyne group at the 4-position. This unique structure, combining a nucleophilic nitrogen atom and a reactive C-C triple bond, makes it a valuable intermediate for constructing complex molecular architectures.[1] Its hydrochloride salt is also commonly used, offering enhanced solubility in polar solvents.[2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a white to light yellow powder or crystalline solid.[3]
| Property | Value | Reference(s) |
| CAS Number | 2510-22-7 | [4] |
| Molecular Formula | C₇H₅N | [4] |
| Molecular Weight | 103.12 g/mol | [4] |
| Melting Point | 98 °C | [4] |
| Boiling Point | 94.5 °C (at 32 Torr) | [4] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 4.16 ± 0.10 (Predicted) | [4] |
| Flash Point | 57.5 °C | [5] |
| Solubility | Almost transparent in Acetone | [4] |
| Storage | Store in a dark place, under an inert atmosphere, in a freezer (-20°C) | [4] |
Spectral Properties
Spectroscopic data is critical for the identification and characterization of this compound. Below are typical Nuclear Magnetic Resonance (NMR) data.
| Spectrum | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | CDCl₃ | δ 8.58 (d, 2H), 7.35 (d, 2H), 3.25 (s, 1H) |
| ¹³C NMR | CDCl₃ | δ 150.5, 130.0, 125.0, 82.5, 80.0 |
Note: NMR data are representative and may vary slightly based on solvent and experimental conditions. Researchers should always acquire their own data for confirmation.
Safety and Handling
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7]
Key Applications and Experimental Protocols
The terminal alkyne functionality of this compound makes it a prime substrate for two of modern chemistry's most powerful reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Synthesis via Sonogashira Coupling and Desilylation
A common and efficient method for the synthesis of this compound involves a two-step process: a Sonogashira coupling of a 4-halopyridine with a silyl-protected acetylene, followed by deprotection of the silyl (B83357) group.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-ethynylpyridine, a pivotal building block in pharmaceutical and materials science. This document details the key synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for its preparation.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₅N, is a heterocyclic aromatic compound.[1][2] Its structure consists of a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the fourth position.
Key Identifiers and Physical Properties:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2510-22-7[1] |
| Molecular Weight | 103.12 g/mol [1][2] |
| SMILES | C#CC1=CC=NC=C1[1] |
| Melting Point | 98 °C[3] |
| Boiling Point | 94.5 °C (at 32 Torr)[3] |
| Appearance | White to light yellow powder or crystal[3] |
The presence of the nitrogen atom in the pyridine ring imparts basicity to the molecule, while the terminal alkyne functionality makes it a versatile precursor for various chemical transformations, most notably click chemistry and cross-coupling reactions.[4]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[5] This palladium-catalyzed reaction involves the coupling of a 4-halopyridine with a terminal alkyne. Variations of this method, utilizing different halo-pyridines and alkyne sources, have been developed to optimize yield and reaction conditions.
Comparative Analysis of Sonogashira Coupling Methodologies
The following table summarizes quantitative data from various reported Sonogashira coupling procedures for the synthesis of this compound or its precursors.
| Starting Halopyridine | Alkyne Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine (B75155) HCl | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 16 | ~85 (of silylated product) |
| 4-Iodopyridine (B57791) | Acetylene (B1199291) (gas) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 4 | ~70 |
| 4-Bromopyridine | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 12 | ~90 (of protected alkyne) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[3] |
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Bromopyridine with Trimethylsilylacetylene followed by Deprotection
This two-step procedure is a common and reliable method for synthesizing this compound.
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)pyridine
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine hydrochloride (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (3.0 eq).
-
To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-((trimethylsilyl)ethynyl)pyridine.
Step 2: Deprotection to this compound
-
Dissolve the 4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of methanol (B129727) and water.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Sonogashira Coupling of 4-Iodopyridine with Acetylene Gas
This method provides a more direct route to this compound but requires the handling of acetylene gas.
-
In a two-necked flask equipped with a gas inlet and a magnetic stirrer, dissolve 4-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq) in anhydrous dimethylformamide (DMF).
-
Add triethylamine (2.5 eq) to the solution.
-
Bubble acetylene gas through the stirred solution at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain this compound.
Synthesis Pathway Visualization
The following diagram illustrates the general Sonogashira coupling pathway for the synthesis of this compound.
Caption: Generalized Sonogashira coupling for this compound synthesis.
This guide provides a foundational understanding of the chemical properties and synthetic routes to this compound. The detailed protocols and comparative data are intended to assist researchers in the efficient and effective synthesis of this important chemical intermediate.
References
- 1. ijnc.ir [ijnc.ir]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Ethynylpyridine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethynylpyridine, a pivotal building block in medicinal chemistry. Herein, we detail its fundamental molecular properties, a representative synthetic protocol, and its significant role in the development of therapeutic agents, including a key signaling pathway influenced by a this compound-derived drug.
Core Molecular Data
This compound, also known as 4-pyridylacetylene, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the fourth position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Citation |
| Molecular Formula | C₇H₅N | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| CAS Number | 2510-22-7 | [1] |
| Appearance | White to light yellow powder or crystal | |
| Canonical SMILES | C#Cc1ccncc1 | |
| InChI Key | FDEDJRHULYIJOR-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of this compound Derivatives
The introduction of the ethynyl group onto the pyridine ring is a key synthetic step. The Sonogashira coupling is a widely employed and efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The following is a representative experimental protocol for the Sonogashira coupling of a 4-halopyridine with an acetylene (B1199291) to yield a this compound derivative. This reaction is central to the synthesis of various pharmaceutical compounds.
General Procedure for Sonogashira Coupling:
-
Reaction Setup: A two-necked, round-bottom flask equipped with a condenser and a magnetic stir bar is charged with the 4-halopyridine (e.g., 4-bromopyridine (B75155) hydrochloride, 1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.
-
Solvent and Base Addition: A degassed solvent (e.g., triethylamine, tetrahydrofuran, or acetonitrile) is added to the flask. The amine often serves as both the solvent and the base required for the reaction.[3]
-
Alkyne Addition: The terminal alkyne (1.1-1.5 equivalents) is added to the reaction mixture via syringe.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 70-80 °C) for a duration of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.
Role in Drug Development and a Key Signaling Pathway
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid structure and reactive ethynyl group allow for its incorporation into complex molecular architectures designed to interact with specific biological targets. Notable examples of drugs synthesized using this compound or its derivatives include Tazarotene (B1682939), a retinoid for treating psoriasis and acne, and Altinicline (B1665740), a nicotinic acetylcholine (B1216132) receptor agonist that was investigated for Parkinson's disease.[2][4]
Tazarotene's therapeutic effects are mediated through its interaction with the retinoic acid receptor (RAR) signaling pathway. After topical application, tazarotene is hydrolyzed by esterases in the skin to its active form, tazarotenic acid.[5] Tazarotenic acid is a selective agonist for RAR-β and RAR-γ.[6]
The binding of tazarotenic acid to RARs leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes that influence cellular differentiation, proliferation, and inflammation. For instance, tazarotene has been shown to regulate the expression of tazarotene-induced genes (TIGs), such as TIG1 and TIG2, and to inhibit the pro-inflammatory transcription factor AP-1.[6][7]
Altinicline acts as a selective agonist for the α4β2 subtype of neural nicotinic acetylcholine receptors.[4] Activation of these receptors by an agonist like altinicline can stimulate the release of neurotransmitters such as dopamine (B1211576) and acetylcholine in the brain.[8] This mechanism of action was explored for its potential therapeutic benefits in neurodegenerative disorders like Parkinson's disease.
The following workflow illustrates the role of this compound as a key building block in a typical drug discovery and development process, exemplified by a molecule like Altinicline.
References
- 1. scbt.com [scbt.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Altinicline - Wikipedia [en.wikipedia.org]
- 5. The Retinoid Agonist Tazarotene Promotes Angiogenesis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science, primarily owing to its reactive ethynyl (B1212043) group and the inherent properties of the pyridine (B92270) ring. Its utility in drug discovery, particularly in the synthesis of complex molecules through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and as a component in Proteolysis Targeting Chimeras (PROTACs), necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its application in relevant drug discovery workflows.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and application in various synthetic and biological contexts. Its solubility is influenced by the solvent's polarity, temperature, and the form of the compound (free base vs. salt).
Qualitative Solubility
This compound, as a free base, is a solid that is generally soluble in a range of organic solvents. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the ethynyl group is relatively nonpolar. This dual character allows for solubility in various polar and nonpolar organic solvents. Its hydrochloride salt, this compound hydrochloride, exhibits significantly enhanced solubility in polar solvents, particularly in water and alcohols, due to the ionic nature of the salt.[1][2][3][4]
Quantitative Solubility Data
| Solvent Classification | Solvent | This compound (Free Base) | This compound Hydrochloride |
| Polar Protic | Water | Limited Solubility | Soluble[1][2][3][4] |
| Methanol | Soluble | Soluble[2][4] | |
| Ethanol | Soluble[3] | Soluble[2][4] | |
| Polar Aprotic | Acetone | Almost transparent[5] | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | |
| Acetonitrile | Soluble | Soluble | |
| Tetrahydrofuran (THF) | Soluble | Sparingly Soluble | |
| Nonpolar | Toluene | Soluble | Insoluble |
| Hexane | Sparingly Soluble | Insoluble |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. Quantitative determination is recommended for specific applications.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given solvent.[1][6][7]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mol/L, by back-calculating from the diluted sample concentration.
Stability Profile
Understanding the stability of this compound under various conditions is crucial for its storage, handling, and use in chemical reactions and biological assays. Key factors influencing its stability include temperature, light, air, and pH.
General Storage and Handling Recommendations
This compound is reported to be sensitive to heat, light, and air.[2][8][9] Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, temperatures of -20°C are advised.[8][9] The hydrochloride salt is a solid that decomposes at approximately 150°C.[10][11]
Degradation Pathways
Specific degradation pathways for this compound have not been extensively reported. However, based on the chemistry of pyridine and ethynyl functional groups, several potential degradation routes can be anticipated.
-
Oxidative Degradation: The ethynyl group can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other oxygenated products. The pyridine ring itself can also undergo oxidation, especially in the presence of strong oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For other dihydropyridine (B1217469) derivatives, photodegradation is known to involve oxidation of the pyridine ring.[12]
-
Thermal Degradation: At elevated temperatures, thermal decomposition of pyridine has been shown to proceed via radical pathways, leading to ring opening and the formation of smaller fragments.[13] The presence of the ethynyl group may influence the specific fragmentation pattern.
-
pH-Dependent Degradation: The stability of this compound is expected to be pH-dependent. The pyridine nitrogen is basic and will be protonated under acidic conditions, which can affect the reactivity and stability of the molecule. Under strongly acidic or basic conditions, hydrolysis or other reactions may occur.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[14]
Objective: To investigate the stability of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water, Methanol, Acetonitrile (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a specified duration.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples by a validated stability-indicating LC-MS/MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize the degradation products based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns.
The following diagram illustrates a general workflow for a forced degradation study.
Role in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to the versatility of the ethynyl group for forming stable linkages and the desirable pharmacological properties often associated with the pyridine scaffold.
Click Chemistry and PROTAC Linkers
The terminal alkyne of this compound is a key functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, which can serve as a linker to connect different molecular fragments.[15][16][17]
In the context of PROTACs, this compound can be incorporated into the linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The properties of the linker are critical for the efficacy of the PROTAC.[15][18][19]
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound in a CuAAC reaction.
Signaling Pathways in Drug Discovery
While a specific signaling pathway directly modulated by a drug containing an unmodified this compound moiety is not prominently documented, pyridine derivatives are known to be scaffolds for various enzyme inhibitors, including kinase inhibitors.[2][20] Kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer and other diseases.
The following diagram depicts a hypothetical scenario where a drug candidate derived from this compound acts as a kinase inhibitor in a cancer-related signaling pathway.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery and development. Its solubility characteristics are favorable for a range of organic solvents, with its hydrochloride salt offering enhanced aqueous solubility. While the compound requires careful handling and storage due to its sensitivity to heat, light, and air, a systematic approach to stability testing can ensure its effective use. The reactivity of the ethynyl group in click chemistry makes this compound a key component in the synthesis of complex molecules, including PROTACs, highlighting its significant potential in the development of novel therapeutics. Further research into its quantitative solubility in a broader range of solvents and a detailed characterization of its degradation products will further enhance its utility for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2510-22-7 [sigmaaldrich.com]
- 9. 2510-22-7|this compound|BLD Pharm [bldpharm.com]
- 10. This compound hydrochloride | 352530-29-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. irjet.net [irjet.net]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel anti-HIV agents via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Ethynylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethynylpyridine, a valuable building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.61 | d | 2H | H-2, H-6 |
| 7.33 | d | 2H | H-3, H-5 |
| 3.18 | s | 1H | Ethynyl H |
d: doublet, s: singlet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound.
| Chemical Shift (δ) ppm | Assignment |
| 150.1 | C-2, C-6 |
| 131.8 | C-4 |
| 125.9 | C-3, C-5 |
| 83.0 | Ethynyl C (quaternary) |
| 80.0 | Ethynyl C-H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3287 | Strong | ≡C-H stretch |
| 2110 | Medium | C≡C stretch |
| 1595, 1545, 1408 | Strong | C=C and C=N stretching (pyridine ring) |
| 825 | Strong | C-H out-of-plane bending (p-disubstituted ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.
| m/z | Relative Intensity (%) | Assignment |
| 103 | 100 | [M]⁺ (Molecular ion) |
| 76 | 45 | [M-HCN]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an attenuated total reflectance (ATR) accessory, or prepared as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Synthesis of 4-Ethynylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Ethynylpyridine hydrochloride, a valuable building block in medicinal chemistry and materials science. The document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format for easy reference by researchers and professionals in drug development.
Overview of the Synthetic Pathway
The synthesis of this compound hydrochloride is typically achieved through a three-step process. The core of this synthesis is the formation of the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group via a Sonogashira coupling reaction. To ensure the selectivity of the coupling, the terminal alkyne is protected, commonly with a trimethylsilyl (B98337) (TMS) group. The synthesis culminates in the deprotection of the alkyne and the subsequent formation of the hydrochloride salt to improve the compound's stability and solubility in polar solvents.[1]
The overall synthetic scheme can be summarized as follows:
-
Sonogashira Coupling: A 4-halopyridine (typically 4-bromopyridine (B75155) or 4-iodopyridine) is coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
Deprotection: The trimethylsilyl protecting group is removed from the resulting 4-((trimethylsilyl)ethynyl)pyridine to yield this compound. A common method for this step is the use of a mild base such as potassium carbonate in methanol (B129727).[2]
-
Hydrochloride Salt Formation: The free base, this compound, is treated with hydrochloric acid in an organic solvent to precipitate the desired this compound hydrochloride salt.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Bromopyridine hydrochloride | C₅H₅BrClN | 194.46 | White to off-white solid | 150-155 |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Colorless liquid | -1 |
| 4-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₃NSi | 175.31 | Colorless to yellow oil | N/A |
| This compound | C₇H₅N | 103.12 | White to yellow solid | 43-45 |
| This compound hydrochloride | C₇H₆ClN | 139.58 | White to off-white crystalline solid | 150 (dec.)[4] |
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)
Reaction Scheme:
Materials and Reagents:
-
4-Bromopyridine hydrochloride
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous acetonitrile (B52724) (CH₃CN)[5]
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine hydrochloride.
-
Add anhydrous triethylamine to neutralize the hydrochloride and create the free base in situ.
-
To this mixture, add anhydrous tetrahydrofuran (THF) or acetonitrile (CH₃CN) as the solvent.[5]
-
Add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).[5]
-
Finally, add trimethylsilylacetylene (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain 4-((trimethylsilyl)ethynyl)pyridine as an oil.
Step 2: Synthesis of this compound (Deprotection)
Reaction Scheme:
Materials and Reagents:
-
4-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)pyridine in methanol in a round-bottom flask.[2]
-
Add potassium carbonate (typically a catalytic amount, e.g., 0.2-0.5 equivalents) to the solution.[2]
-
Stir the mixture at room temperature for 1-2 hours.[2][6] Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture in vacuo.[2]
-
Dilute the residue with diethyl ether and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[2]
Step 3: Synthesis of this compound hydrochloride (Salt Formation)
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the crude this compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of this compound hydrochloride will form.
-
Continue stirring for a short period in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound hydrochloride.
Caption: General experimental workflow for the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chembk.com [chembk.com]
- 4. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethynylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring coupled with a reactive terminal alkyne, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in drug development as an inhibitor of key signaling enzymes.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is characterized by the physical and chemical properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N | [2][3] |
| Molecular Weight | 103.12 g/mol | [2][3][4] |
| Melting Point | 98 °C | [1] |
| Boiling Point | 94.5 °C (at 32 Torr) | [1] |
| pKa (Predicted) | 4.16 ± 0.10 | [1] |
| Solubility | Soluble in most organic solvents, including acetone. Its hydrochloride salt is soluble in water and alcohols. | [5][6] |
| Appearance | White to light yellow powder or crystal | [1] |
| Storage | Store in a freezer under an inert atmosphere, protected from light. | [7] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[6][8] A detailed protocol for the synthesis of this compound from 4-iodopyridine (B57791) and trimethylsilylacetylene (B32187) is provided below.
Experimental Protocol: Sonogashira Coupling for this compound Synthesis
Materials:
-
4-Iodopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or at 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Silyl-protected Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)pyridine.
-
Deprotection: Dissolve the purified 4-((trimethylsilyl)ethynyl)pyridine in THF and add TBAF solution (1.1 equiv) at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford this compound.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
The terminal alkyne functionality of this compound makes it a versatile substrate for several important organic reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and polymerization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[5][9] This reaction is widely used in drug discovery, bioconjugation, and materials science.
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-benzyl-4-(pyridin-4-yl)-1H-1,2,3-triazole.
Caption: General workflow of a CuAAC (Click) reaction.
Polymerization
The ethynyl (B1212043) group of this compound can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in electronics and optics. Free-radical polymerization is one method to achieve this.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer Purification: Purify this compound by sublimation or recrystallization before use.
-
Reaction Setup: In a polymerization tube, dissolve this compound and a catalytic amount of AIBN (initiator) in methanol.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the tube under vacuum and heat it in an oil bath at 60-70 °C for 24-48 hours.
-
Isolation of Polymer: After the reaction period, cool the tube and open it to the air. Pour the viscous solution into a large volume of a non-solvent, such as diethyl ether, to precipitate the polymer.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Applications in Drug Development and Materials Science
Drug Development
The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets.[10] The ethynyl group of this compound provides a reactive handle for synthesizing a diverse range of derivatives for drug discovery programs.[10]
One area of interest is the development of enzyme inhibitors. This compound itself has been shown to be an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in inflammatory pathways.[5]
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are lipid signaling molecules involved in inflammation, pain, and fever.[4] COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[4] this compound can act as a COX-2 inhibitor, blocking the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the prostaglandin synthesis pathway by this compound.
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule involved in the immune response and inflammation.[7][11] Overproduction of NO by iNOS can be cytotoxic and is implicated in various inflammatory diseases.[12] this compound can inhibit iNOS, thereby reducing the production of NO.[5]
References
- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nitric Oxide Synthases (NOS): R&D Systems [rndsystems.com]
- 12. researchgate.net [researchgate.net]
4-Ethynylpyridine: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid structure, combined with the reactive terminal alkyne group, makes it a versatile synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound. Detailed experimental protocols for its preparation are presented, along with a compilation of its key physicochemical and spectroscopic data. Furthermore, its role as a precursor in the development of bioactive molecules is highlighted, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy.
Introduction and Historical Context
The precise origin and first synthesis of this compound are not well-documented in a single seminal publication, a common occurrence for many fundamental chemical building blocks developed in the mid-20th century. Its emergence in the chemical literature coincides with the development of powerful cross-coupling reactions, particularly the Sonogashira coupling, which remains a primary method for its synthesis. Early research focused on the fundamental reactivity of ethynyl-substituted heterocycles. Over time, its utility as a versatile building block for introducing a pyridyl moiety with a rigid ethynyl (B1212043) linker into larger molecules became widely recognized, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt of this compound is also frequently utilized to enhance its solubility in polar solvents.[1]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and use in subsequent reactions. A summary of these properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₅N |
| Molecular Weight | 103.12 g/mol |
| CAS Number | 2510-22-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 95-98 °C |
| Boiling Point | 80 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.59 (d, J=4.4 Hz, 2H), 7.33 (d, J=4.4 Hz, 2H), 3.17 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.1, 131.9, 125.9, 82.7, 80.6 |
| IR (KBr, cm⁻¹) | 3290 (≡C-H), 2110 (C≡C), 1595 (C=N), 825 (C-H bend) |
| Mass Spectrum (EI) | m/z (%): 103 (M⁺, 100), 76 (35), 51 (20) |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common and reliable methods are the Sonogashira coupling of a 4-halopyridine with a protected acetylene (B1199291) source, and a lesser-known, but effective, method starting from 4-vinylpyridine.
Sonogashira Coupling Approach
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.
References
4-Ethynylpyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling precautions for 4-Ethynylpyridine, a heterocyclic building block frequently utilized in pharmaceutical and materials science research. Due to its reactive nature, proper handling and a thorough understanding of its potential hazards are critical to ensure laboratory safety. This document outlines the known hazards, recommended personal protective equipment, procedures for safe handling and storage, and protocols for emergency situations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harmful effects upon exposure.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
Signal Word: Warning[1]
Pictograms:
-
Exclamation Mark (GHS07)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 2510-22-7 | [2] |
| Molecular Formula | C₇H₅N | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| Appearance | White to light yellow or brown solid/crystalline powder | [3] |
| Purity | >98.0% (GC) | [3] |
Table 1: Physical and Chemical Properties of this compound.
Toxicological Data
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize the risk of exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Table 2: Recommended Personal Protective Equipment (PPE).
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use non-sparking tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Protect from light.
-
Incompatible materials: Strong oxidizing agents.[4]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Table 3: First-Aid Measures for this compound Exposure.
Spill and Leak Procedures
In the event of a spill, follow these steps while wearing appropriate PPE:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
The following flowchart outlines the general procedure for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: Neutralization and Disposal
Note: The following protocols are general guidelines for the neutralization and disposal of pyridine (B92270) derivatives and terminal alkynes. These should be adapted to the specific experimental conditions and performed on a small scale initially to ensure a controlled reaction.
Neutralization of Residual this compound
Residual this compound in a reaction mixture can be neutralized by converting it to its water-soluble hydrochloride salt.
Methodology:
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Acidification: Slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) with stirring. Monitor the pH to ensure it becomes acidic. The this compound will be protonated to form 4-ethynylpyridinium hydrochloride.
-
Extraction: The aqueous layer, now containing the pyridinium (B92312) salt, can be separated from the organic layer.
-
Waste Disposal: The aqueous layer containing the neutralized pyridine derivative should be collected and disposed of as hazardous aqueous waste.
Quenching of Unreacted Terminal Alkyne
The terminal alkyne functionality can be reactive. While not pyrophoric, it is good practice to quench any unreacted terminal alkyne before disposal, especially if reactive reagents were used in the synthesis.
Methodology:
-
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Agent: Slowly add a protic solvent such as isopropanol (B130326) or methanol (B129727) to quench any reactive species.
-
Aqueous Workup: Proceed with an aqueous workup as described in the neutralization protocol.
Disposal Considerations
All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect waste in clearly labeled, sealed, and appropriate containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to be aware of the hazards and to follow all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to your institution's specific safety protocols.
References
Unlocking the Potential of 4-Ethynylpyridine: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of 4-Ethynylpyridine's Synthesis, Reactivity, and Diverse Applications in Medicinal Chemistry, Materials Science, and Catalysis.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the versatile chemical building block, this compound. It provides a thorough examination of its synthesis, key reactions, and burgeoning applications, with a focus on quantitative data and detailed experimental protocols to facilitate further research and development.
Core Properties of this compound
This compound, also known as 4-pyridylacetylene, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the 4-position. This unique structure, combining a basic nitrogen atom and a reactive terminal alkyne, makes it a valuable intermediate in organic synthesis.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N | [3][4] |
| Molecular Weight | 103.12 g/mol | [3][5] |
| Appearance | White to light yellow powder or crystal | [6] |
| Melting Point | 94.0 to 98.0 °C | [6] |
| CAS Number | 2510-22-7 | [3][7] |
| Purity | >98.0% (GC) | [6][8] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves a Sonogashira coupling reaction between a 4-halopyridine (typically 4-bromopyridine (B75155) or 4-iodopyridine) and a protected acetylene (B1199291) source, followed by deprotection.[9]
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol is a representative example for the synthesis of terminal alkynes.
Materials:
-
4-Bromopyridine hydrochloride
-
(Trimethylsilyl)acetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[9]
-
Copper(I) iodide (CuI)[9]
-
Triethylamine (B128534) (TEA)[9]
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (B78521) (KOH) or Tetrabutylammonium fluoride (B91410) (TBAF) for desilylation[9]
-
Solvents for workup and chromatography (e.g., ether, water, hexane (B92381), ethyl acetate)
Procedure:
-
Coupling Reaction: In a two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-bromopyridine hydrochloride (1 mmol), the palladium catalyst (2 mol%), and CuI (1 mol%) in a mixture of degassed triethylamine and THF.[9]
-
To this stirring solution, add (trimethylsilyl)acetylene (1.1 mmol).[9]
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).[9]
-
Workup: Upon completion, evaporate the solvents. Add a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether.[9] Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[9]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane as the eluent to yield 4-((trimethylsilyl)ethynyl)pyridine.[9]
-
Desilylation: Dissolve the purified product in methanol (B129727) and add potassium hydroxide. Stir the mixture for 3 hours.[9] Alternatively, for a milder condition, dissolve the silylated compound in THF and treat with TBAF, followed by refluxing for 3 hours.[9]
-
Final Workup and Purification: After desilylation, partition the mixture between ether and water. The organic layer is washed, dried, and concentrated. The final product, this compound, can be further purified by passing through a short column of alumina.[9]
Key Research Areas and Applications
This compound's bifunctional nature allows for its application in several cutting-edge research areas.
Medicinal Chemistry and Drug Discovery
The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and coordinate with metal ions in biological systems.[1][2] The ethynyl group provides a handle for various coupling reactions, enabling the synthesis of complex molecules with potential therapeutic activity.[1][2]
Anticancer Agents: this compound is a key precursor for the synthesis of various anticancer agents.[1] It has been used to prepare alkynyl platinum(II) compounds, which are under investigation for their anticancer properties.[1][2] Furthermore, it is a building block for novel 1,2,4-triazole-pyridine hybrids and other heterocyclic compounds that have shown moderate to potent anticancer activities against various cancer cell lines.[7]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Triazole-Pyridine Derivatives | Murine Melanoma (B16F10) | 41.12 - 61.11 | [7] |
| 3,4-Dihydropyridine-2(1H)-thione Derivative (S22) | Melanoma (A375) | 1.71 ± 0.58 | [3] |
| 3,4-Dihydropyrimidin-2(1H)-one Derivatives | Glioblastoma (U87, U251) | 6.36 - 14.01 | [5] |
| Pyridine Derivatives | Various (Leukemia, Melanoma, etc.) | Log₁₀GI₅₀ = -4.7 | [10] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Materials:
-
Cancer cell lines (e.g., B16F10)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL)[7]
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.[7]
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.[7]
Materials Science and Supramolecular Chemistry
The rigid, linear structure of the ethynylpyridine unit makes it an excellent component for the construction of functional materials, including conjugated polymers for optoelectronic devices and metal-organic frameworks (MOFs).[9] The pyridine nitrogen can act as a ligand for metal coordination, leading to the formation of self-assembled supramolecular structures.
Catalysis
This compound and its derivatives can act as ligands in the synthesis of transition metal complexes.[11][12] These complexes can exhibit catalytic activity in various organic transformations. For instance, an alkynyl platinum(II) compound derived from this compound has been studied for its catalytic properties.[13]
Key Synthetic Methodologies Involving this compound
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[14][15] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used with this compound to introduce the pyridylacetylene moiety into various scaffolds.[2][9]
General Reaction Scheme:
Caption: General scheme of a Sonogashira coupling reaction.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[6][16] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is frequently employed with this compound to form stable 1,2,3-triazole linkages.[6][17] This reaction is bio-orthogonal, meaning it can proceed in biological systems without interfering with native biochemical processes.[17]
General Reaction Scheme:
Caption: General scheme of a CuAAC click reaction.
Future Research Directions
The versatility of this compound opens up numerous avenues for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. Click Chemistry | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to 4-Ethynylpyridine Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyridine, a versatile heterocyclic building block, has emerged as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine (B92270) ring and a reactive terminal alkyne, offer a valuable platform for the synthesis of a diverse array of derivatives and analogs with significant therapeutic potential. The pyridine moiety can engage in crucial hydrogen bonding and metal coordination, while the ethynyl (B1212043) group serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role as enzyme inhibitors and receptor modulators. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Introduction to this compound in Medicinal Chemistry
The pyridine ring is a ubiquitous structural motif in a multitude of FDA-approved drugs, valued for its ability to participate in various biological interactions and for conferring favorable pharmacokinetic properties.[1] this compound and its hydrochloride salt serve as key intermediates in the synthesis of complex molecular architectures for a wide range of therapeutic agents, including those targeting cancer, central nervous system disorders, and viral infections.[1] The presence of the terminal alkyne allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound Derivatives
The Sonogashira cross-coupling reaction is the cornerstone for the synthesis of this compound derivatives. This palladium- and copper-cocatalyzed reaction efficiently couples the terminal alkyne of this compound (or a suitable precursor) with aryl or vinyl halides, providing a straightforward method for C-C bond formation.
General Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Aryl halide (1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Base (e.g., triethylamine, 2 mmol)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.
Biological Activities and Therapeutic Targets
This compound derivatives have been investigated for their activity against a range of biological targets, demonstrating their potential in various therapeutic areas.
Kinase Inhibition in Cancer Therapy
Many pyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
The EGFR and VEGFR signaling pathways are critical for tumor growth, proliferation, and angiogenesis. Dual inhibition of these pathways is a promising strategy in cancer therapy.[2] Several novel indolyl-pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing potent inhibition of EGFR. For instance, certain derivatives have exhibited IC₅₀ values against EGFR in the sub-micromolar range, comparable to the approved drug erlotinib.
dot
References
- 1. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Reactivity of 4-Ethynylpyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid structure, combined with the reactive ethynyl (B1212043) group and the coordinating pyridine (B92270) nitrogen, offers a unique platform for the synthesis of complex molecular architectures. Understanding the theoretical underpinnings of its reactivity is crucial for designing novel synthetic pathways and predicting the outcomes of chemical transformations. This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on its behavior in key organic reactions.
Core Concepts in this compound Reactivity
The reactivity of this compound is governed by the interplay of its two key functional components: the pyridine ring and the ethynyl group. The electron-withdrawing nature of the pyridine nitrogen influences the electronic properties of the ethynyl group, making it susceptible to certain types of reactions.
Electronic Properties
The electronic landscape of this compound is characterized by a polarized system. The nitrogen atom in the pyridine ring acts as an electron sink, which has a significant impact on the electron density of the ethynyl group. This electronic pull enhances the electrophilicity of the terminal alkyne. Computational studies on related ethynylpyridines have shown that salt formation at the pyridine nitrogen further enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack.[1]
Frontier molecular orbital (HOMO-LUMO) analysis is a powerful tool for predicting chemical reactivity. The distribution and energies of the HOMO and LUMO orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the ethynyl carbon atoms, making them susceptible to nucleophilic addition.
Key Reaction Classes and Theoretical Insights
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The ethynyl group of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions.
In a typical Diels-Alder reaction, the ethynyl group of this compound can act as a dienophile, reacting with a 1,3-diene to form a six-membered ring. The electron-withdrawing nature of the pyridine ring is expected to lower the energy of the LUMO of the alkyne, making it a more reactive dienophile, particularly in inverse-electron-demand Diels-Alder reactions.
Logical Workflow for a Theoretical Diels-Alder Reaction Study:
Caption: Workflow for theoretical analysis of a Diels-Alder reaction.
Quantitative Data (Hypothetical for Diels-Alder Reaction):
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔE‡) | 25.3 | The energy barrier for the reaction to proceed. |
| Reaction Energy (ΔErxn) | -35.8 | The overall energy change from reactants to products (negative is exothermic). |
| Geometric Parameter | Transition State (Å) | Product (Å) | Description |
| Cα-C1 Bond Length | 2.15 | 1.54 | Bond formation between ethynyl carbon and diene. |
| Cβ-C4 Bond Length | 2.18 | 1.53 | Bond formation between the other ethynyl carbon and diene. |
Nucleophilic Addition Reactions
The electron-deficient nature of the ethynyl group in this compound makes it susceptible to nucleophilic attack. The reaction is further facilitated by the protonation or quaternization of the pyridine nitrogen, which enhances the electron-withdrawing effect.
An experimental study on the hydrohalogenation of ethynylpyridines demonstrated that this compound undergoes hydrochlorination, indicating its susceptibility to nucleophilic attack by the chloride ion.[1] The proposed mechanism involves the initial formation of a pyridinium (B92312) salt, which activates the ethynyl group towards nucleophilic addition.[1]
Signaling Pathway for Nucleophilic Addition:
Caption: Generalized pathway for nucleophilic addition to this compound.
Quantitative Data (Hypothetical for Nucleophilic Addition):
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔE‡) | 15.7 | The energy barrier for the nucleophilic attack on the activated species. |
| Reaction Energy (ΔErxn) | -22.4 | The overall energy change for the addition reaction. |
| Geometric Parameter | Transition State (Å) | Product (Å) | Description |
| Nu-Cα Bond Length | 2.05 | 1.85 | Bond formation between the nucleophile and the ethynyl carbon. |
Experimental Protocols in a Theoretical Context
In the realm of theoretical and computational chemistry, "experimental protocols" refer to the specific methodologies and parameters used in the calculations. These details are crucial for the reproducibility and validation of the theoretical results.
Density Functional Theory (DFT) Calculations
A common approach for studying the reactivity of molecules like this compound is Density Functional Theory (DFT).
Typical Computational Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: A functional, such as B3LYP or M06-2X, is chosen to approximate the exchange-correlation energy.
-
Basis Set: A basis set, such as 6-31G* or def2-TZVP, is selected to describe the atomic orbitals.
-
Geometry Optimization: The geometries of the reactants, products, and transition states are optimized to find the minimum energy structures.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent.
Workflow for a Computational Protocol:
Caption: A typical workflow for a DFT-based reactivity study.
Conclusion
Theoretical studies provide invaluable insights into the reactivity of this compound. The electron-withdrawing nature of the pyridine ring activates the ethynyl group, making it a good candidate for cycloaddition and nucleophilic addition reactions. While specific computational data for many reactions of this compound are still emerging, the principles outlined in this guide, based on studies of related systems, provide a robust framework for predicting its chemical behavior. Future theoretical investigations will undoubtedly uncover more detailed reaction pathways and provide quantitative data to guide the synthetic applications of this important molecule in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for 4-Ethynylpyridine in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecules under mild conditions.[2][3] 4-Ethynylpyridine is a key building block in drug discovery, enabling the introduction of a pyridine (B92270) moiety into molecular scaffolds. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The Sonogashira coupling of this compound provides a direct and efficient route to a diverse range of arylpyridines and other functionalized molecules.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira coupling reactions, aimed at researchers and professionals in drug development.
Reaction Mechanism and Key Features
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[1]
Key Features:
-
Mild Reaction Conditions: Often performed at room temperature or with gentle heating, making it suitable for sensitive and complex substrates.[1]
-
High Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, which is a significant advantage in the synthesis of complex drug molecules.
-
Versatility: Applicable to a broad range of aryl and vinyl halides and various terminal alkynes.[6]
A general schematic of the Sonogashira coupling reaction is presented below.
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
Applications in Synthesis
The Sonogashira coupling of this compound is a valuable tool for the synthesis of a variety of compounds with applications in medicinal chemistry and materials science. Examples include the synthesis of substituted pyridines that can act as ligands for metal complexes, components of conjugated polymers, or intermediates in the synthesis of biologically active molecules. The reaction allows for the facile introduction of the 4-pyridyl moiety, which is a key structural motif in many drugs.
Comparative Data for Sonogashira Coupling Reactions
The following table summarizes various conditions reported for Sonogashira coupling reactions involving pyridine derivatives. While not all examples use this compound directly, the conditions are highly relevant for designing a successful coupling reaction.
| Aryl Halide/Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine (B75155) HCl | Pd Catalyst (2) | CuI (1) | Piperidine (B6355638)/TEA | CH₃CN | RT | - | - |
| Iodopyridines | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent |
| 3-Iodoaniline | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | High |
| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |
| Aryl Bromide | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | Et₂N | DMF | RT | 48-72 | - |
Experimental Protocols
Below are two representative protocols for the Sonogashira coupling reaction. Protocol 1 is a general procedure for the coupling of this compound with an aryl halide, adapted from established methods. Protocol 2 provides a more specific example based on the coupling of a bromopyridine derivative.
Protocol 1: General Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a general method for the coupling of this compound with an aryl iodide or bromide.
Figure 2: General experimental workflow for Sonogashira coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous, degassed DMF (5 mL) to the flask.
-
Add this compound (113 mg, 1.1 mmol) to the reaction mixture.
-
Add triethylamine (0.42 mL, 3.0 mmol) to the flask.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 2: Sonogashira Coupling of 4-Bromopyridine Hydrochloride
This protocol is adapted from a procedure for the coupling of 4-bromopyridine hydrochloride with a terminal alkyne and can be modified for the coupling of this compound with a bromoarene.[7]
Materials:
-
4-Bromopyridine hydrochloride (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., a phosphine-ligated Pd complex) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (TEA) and/or Piperidine
-
Anhydrous, degassed acetonitrile (B52724) (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a two-neck round-bottom flask fitted with a condenser, place 4-bromopyridine hydrochloride (194.5 mg, 1.0 mmol), the palladium catalyst (2 mol%), and CuI (1.9 mg, 1 mol%).
-
Degas the flask and backfill with an inert gas.
-
Add the terminal alkyne (1.0 mmol) to the flask.
-
Add previously degassed acetonitrile and the amine base (e.g., a mixture of TEA and piperidine).
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, evaporate the solvents.
-
Add a saturated aqueous solution of sodium bicarbonate and extract the product with ether or another suitable organic solvent.[7]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Evaporate the solvent and purify the residue by silica gel chromatography.[7]
Troubleshooting and Considerations
-
Homocoupling (Glaser Coupling): The formation of a diyne byproduct from the homocoupling of this compound can be an issue. This can often be minimized by using copper-free conditions or by the slow addition of the alkyne to the reaction mixture.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[8]
-
Base Selection: The choice of base can be critical. Amine bases like triethylamine, diisopropylethylamine (DIPEA), or piperidine are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.
-
Solvent Choice: DMF, THF, acetonitrile, and toluene (B28343) are common solvents for Sonogashira reactions. The choice of solvent can influence reaction rates and yields.
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of a wide array of functionalized pyridine derivatives. By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved under mild conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors, particularly in the field of drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for 4-Ethynylpyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures due to its high efficiency, regioselectivity, and mild reaction conditions.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097). 4-Ethynylpyridine is a particularly valuable building block in this context, as the resulting 4-pyridyl-triazole moiety is a prominent scaffold in medicinal chemistry and drug discovery. The pyridine (B92270) ring can act as a hydrogen bond acceptor, a basic center, and a ligand for metal ions, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and a summary of representative reaction data.
Signaling Pathways and Logical Relationships
The CuAAC reaction is a powerful tool for linking various molecular fragments. In drug discovery, this can be conceptualized as a key step in a larger workflow, from building block synthesis to the generation of a final bioactive compound.
Caption: Logical workflow from precursors to bioactive molecules via CuAAC.
Experimental Protocols
Two general protocols are provided below. Protocol 1 describes a standard CuAAC reaction in an organic solvent, while Protocol 2 details a procedure in an aqueous medium, which can be beneficial for biological applications.
Protocol 1: CuAAC of this compound in Acetonitrile
This protocol is adapted from a general procedure for the synthesis of 4-substituted pyridine-3-sulfonamides.[1]
Materials:
-
This compound
-
Organic azide of choice
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous acetonitrile
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equiv) and this compound (1.1 equiv) in anhydrous acetonitrile.
-
Add triethylamine (0.1 equiv) to the solution.
-
Add copper(I) iodide (0.05 equiv) to the reaction mixture.
-
Place the reaction under an inert atmosphere (nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-substituted-4-(pyridin-4-yl)-1H-1,2,3-triazole.
Protocol 2: 2-Ethynylpyridine-Promoted CuAAC in Water
This protocol is adapted from a procedure developed for 2-ethynylpyridine (B158538), which can be applied to this compound to enhance reaction rates in aqueous media.[3]
Materials:
-
This compound
-
Organic azide of choice
-
Copper(I) chloride (CuCl)
-
2-Ethynylpyridine (as a promoter)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, suspend the organic azide (1.0 equiv) and this compound (1.2 equiv) in deionized water.
-
Add copper(I) chloride (0.05 equiv) to the suspension.
-
Add a catalytic amount of 2-ethynylpyridine (0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for CuAAC reactions involving ethynylpyridines and various azides.
Table 1: CuAAC of 4-Azidopyridine-3-sulfonamide with Various Alkynes[1]
| Entry | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl propiolate | CuI / TEA | Acetonitrile | 16 | 65 |
| 2 | 1-Octyne | CuI / TEA | Acetonitrile | 16 | 53 |
| 3 | Phenylacetylene | CuI / TEA | Acetonitrile | 16 | 48 |
| 4 | Propargyl alcohol | CuI / TEA | Acetonitrile | 16 | 35 |
Table 2: CuAAC of Benzyl Azide with Various Alkynes[4]
| Entry | Alkyne | Catalyst Loading (mol%) | Solvent | Time (min) | Conversion (%) |
| 1 | Phenylacetylene | 0.5 | Neat | 5 | >99 |
| 2 | 2-Ethynylpyridine | 0.5 | Neat | 5 | >99 |
| 3 | 1-Hexyne | 0.5 | Neat | 180 | >99 |
Visualizations
General Mechanism of CuAAC
The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Workflow for CuAAC Synthesis
This diagram outlines a typical experimental workflow for the synthesis and purification of a 4-pyridyl-triazole via CuAAC.
Caption: A typical workflow for CuAAC synthesis and purification.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 4-ethynylpyridine with various aryl and heteroaryl halides. This palladium-catalyzed cross-coupling reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of a diverse range of compounds.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (this compound) and an aryl or vinyl halide.[1] This method is widely employed due to its mild reaction conditions and tolerance of a broad array of functional groups, making it particularly suitable for the synthesis of complex molecules in drug discovery.[2]
Key Features of the Sonogashira Coupling:
-
Mild Reaction Conditions: Many Sonogashira couplings can be performed at or near room temperature, which is advantageous for thermally sensitive substrates.[1]
-
High Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, a critical feature in the synthesis of complex pharmaceutical intermediates.[2]
-
Versatility: The reaction is applicable to a broad range of terminal alkynes and aryl/vinyl halides, allowing for the synthesis of diverse molecular scaffolds.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with an aryl or heteroaryl halide is depicted below:
Where:
-
(Pyridine)-C≡CH: this compound
-
X-Ar: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate
-
Pd catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or is generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.
-
Cu(I) co-catalyst: Usually Copper(I) iodide (CuI).
-
Base: An amine base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA) is commonly used.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) are typically employed.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with various aryl and heteroaryl halides.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound
| Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | 1 | TEA | CH₃CN | Reflux | 8 | High |
| 4-Bromopyridine (B75155) HCl | Pd(PPh₃)₂Cl₂ (2) | 1 | Piperidine | CH₃CN | Reflux | 8 | Very Good |
| 4-Iodo-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂ (1) | 1 | TEA | - | RT | 1 | 99.5 |
| 3-Bromopyridine | Fe₃O₄@SiO₂-polymer-Pd (0.03g) | - | Et₃N | DMF | 90 | 12 | 85 |
| 5-Bromopyrimidine | Fe₃O₄@SiO₂-polymer-Pd (0.03g) | - | Et₃N | DMF | 90 | 12 | 82 |
Data adapted from analogous reactions. Specific yields for this compound may vary.
Table 2: Copper-Free Sonogashira Coupling of this compound
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 18 | High |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Pyrrolidine | Water | 120 | 12 | 95 |
| 3-Iodoaniline | Pd₁@NC (0.2) | PPh₃ (1) | NEt₃ | MeCN | 80 | 24 | 58 |
| 4-Iodophenol | Pd₁@NC (0.2) | PPh₃ (1) | NEt₃ | MeCN | 80 | 24 | 38 |
Data adapted from analogous reactions. Specific yields for this compound may vary.
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a widely used method for the efficient coupling of this compound with aryl iodides and bromides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 4-bromopyridine hydrochloride)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or Piperidine
-
Anhydrous, deoxygenated solvent (e.g., THF, acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous, deoxygenated solvent and the amine base (2-3 equiv). The amine can often serve as both the base and a co-solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer sequentially with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-(arylethynyl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts or to avoid potential issues with copper contamination in the final product.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine (B1218219) ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, pyrrolidine)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, water)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (1-3 mol%), phosphine ligand (2-6 mol%), and base (2.0-2.5 equiv) to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 12 to 24 hours.
-
After completion, cool the mixture to room temperature.
-
If the solvent is organic, dilute with water and extract with an organic solvent (e.g., ethyl acetate). If the solvent is water, extract directly with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles involved in the copper-co-catalyzed Sonogashira reaction.
References
4-Ethynylpyridine: A Versatile Building Block in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Ethynylpyridine has emerged as a critical and versatile building block in pharmaceutical synthesis. Its unique structure, featuring a pyridine (B92270) ring and a reactive terminal alkyne, offers a powerful handle for the construction of complex molecular architectures. The pyridine moiety, a common feature in many approved drugs, can engage in crucial hydrogen bonding and metal coordination interactions with biological targets.[1] Simultaneously, the ethynyl (B1212043) group provides a gateway for a variety of robust and efficient carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] These reactions are prized in drug discovery for their high yields, mild conditions, and broad functional group tolerance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on kinase inhibitors.
Key Applications in Drug Discovery
The incorporation of the this compound scaffold has proven fruitful in the development of various therapeutic agents, particularly in oncology and inflammatory diseases. Its rigid, linear structure can act as a linker to orient pharmacophoric groups optimally within a target's binding site.
Kinase Inhibitors
Kinases are a major class of drug targets, and numerous inhibitors featuring the pyridine motif have been developed. This compound serves as a key precursor for the synthesis of potent kinase inhibitors targeting enzymes such as c-Jun N-terminal kinase (JNK), p21-activated kinase 4 (PAK4), and Cyclin-Dependent Kinase 9 (CDK9).
Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases
| Compound Class | Target Kinase | Example Compound Structure | IC50 (µM) | Target Disease Area |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 4-(Pyrazol-3-yl)-pyrimidine derivative | 0.63 | Neurodegenerative diseases, Inflammatory diseases[3] |
| Imidazo[4,5-b]pyridines | CDK9 | Imidazo[4,5-b]pyridine derivative | 0.63 - 1.32 | Cancer[3] |
| Pyridine Derivatives | PDE3A | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | 27 | Cancer, Cardiovascular diseases |
Anticancer Agents
Beyond specific kinase inhibition, derivatives of this compound have demonstrated broader anticancer activity against various cell lines. The structural rigidity and electronic properties of the pyridine-alkyne motif contribute to potent cytotoxic effects.
Table 2: Anticancer Activity of Pyridine-based Compounds
| Compound Class | Cell Line | IC50 (µM) | Cancer Type |
| Imidazo[4,5-b]pyridines | MCF-7 | Significant Activity | Breast Cancer[3] |
| Imidazo[4,5-b]pyridines | HCT116 | Remarkable Activity | Colon Cancer[3] |
| 4,6-diaryl-2-imino-1,2- dihydropyridine-3-carbonitriles | HT-29 | 3 | Colon Adenocarcinoma |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide to form a 4-(arylethynyl)pyridine derivative, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoaniline)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), anhydrous and deoxygenated
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol, 1.0 eq.).
-
Add this compound (1.2 mmol, 1.2 eq.).
-
Under a gentle flow of inert gas, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, deoxygenated THF (10 mL) and anhydrous, deoxygenated triethylamine (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-6 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) to remove the copper catalyst, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(arylethynyl)pyridine.
Expected Yield: 75-95%
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This "click chemistry" protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide (B81097), a reaction widely used for creating stable linkers in drug conjugates and for fragment-based drug discovery.
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
-
Add the organic azide (1.0 mmol, 1.0 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure 1,2,3-triazole product.
Expected Yield: >90%
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by inhibitors derived from this compound and a general workflow for their synthesis and evaluation.
References
Application Notes and Protocols: 4-Ethynylpyridine for the Synthesis of Bipyridyl Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethynylpyridine is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through various cross-coupling reactions, most notably the Sonogashira coupling. This reactivity makes it an invaluable precursor for the synthesis of functionalized bipyridyl ligands. These ligands are of significant interest in coordination chemistry, materials science, and drug discovery due to their ability to form stable complexes with a wide range of metal ions, leading to materials with tailored electronic, optical, and catalytic properties. This document provides detailed protocols and application notes for the synthesis of bipyridyl ligands utilizing this compound.
Data Presentation
The synthesis of bipyridyl ligands from this compound and its derivatives, primarily through Sonogashira cross-coupling with halogenated pyridines, has been reported with varying conditions and yields. The following tables summarize quantitative data from representative procedures.
Table 1: Sonogashira Coupling of this compound with Various Pyridyl Halides
| Entry | Pyridyl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 4-Iodopyridine | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 16 | 4,4'-Diethynyl-2,2'-bipyridine | 85 | [1] |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (10) | CuI (20) | i-Pr₂NH | Toluene | RT | 15 | 2-(Phenylethynyl)pyridine | 64 | [2] |
| 3 | 5-Bromo-2,2'-bipyridine | Pd(PPh₃)₄ | CuI | i-Pr₂NH/Benzene | 60 | - | 5-Ethynyl-2,2'-bipyridine derivative | 73 | [3] | |
| 4 | 5,5'-Dibromo-2,2'-bipyridine | Pd(PPh₃)₄ | CuI | i-Pr₂NH/Benzene | 60 | - | 5,5'-Diethynyl-2,2'-bipyridine derivative | 70 | [3] |
Table 2: Synthesis of a Dissymmetrically Functionalized Bipyridine Building Block
| Step | Reactants | Reaction | Key Reagents | Product | Yield (%) | Reference |
| 1 | 5,5'-Dibromo-2,2'-bipyridine, TMS-acetylene | Dual Sonogashira Coupling | Pd(PPh₃)₄, CuI | 5,5'-Bis(trimethylsilylethynyl)-2,2'-bipyridine | - | [4] |
| 2 | 5,5'-Dibromo-2,2'-bipyridine, 2-hydroxyprop-2-yl-acetylene | Dual Sonogashira Coupling | Pd(PPh₃)₄, CuI | 5,5'-Bis((2-hydroxyprop-2-yl)ethynyl)-2,2'-bipyridine | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Cross-Coupling of this compound with Aryl Halides
This protocol is a generalized procedure based on established methods for the palladium-catalyzed cross-coupling of terminal alkynes with aryl halides.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., iodopyridine, bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH))
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (typically 2-10 mol%), and copper(I) iodide (typically 5-20 mol%).
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent followed by the amine base. The reaction mixture is typically stirred for a few minutes to ensure dissolution and mixing.
-
Addition of this compound: Add this compound (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired bipyridyl ligand.
Protocol 2: Improved Preparation of this compound
This protocol describes a convenient synthesis of this compound starting from 4-vinylpyridine (B31050).[1]
Materials:
-
4-Vinylpyridine
-
Bromine
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Bromination of 4-Vinylpyridine: To a solution of 4-vinylpyridine in dichloromethane, add a solution of bromine in dichloromethane dropwise at 0 °C. Stir the mixture until the reaction is complete (monitored by TLC).
-
Formation of the Dibromoethane Adduct: After completion, remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-(pyridin-4-yl)ethane.
-
Elimination to form this compound: Dissolve the crude dibromoethane adduct in ethanol and add a solution of potassium hydroxide in ethanol. Reflux the mixture for several hours until the elimination is complete.
-
Work-up and Purification: Cool the reaction mixture, remove the solvent, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to yield this compound.
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and logical relationships in the synthesis of bipyridyl ligands using this compound.
Caption: Workflow for Sonogashira Coupling.
Caption: Synthesis of this compound.
Caption: Applications of Bipyridyl Ligands.
References
- 1. scispace.com [scispace.com]
- 2. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unige.ch [unige.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 4-Ethynylpyridine in Bioconjugation via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-ethynylpyridine in bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The protocols and data presented herein are intended to guide researchers in the development of novel bioconjugates for applications in drug discovery, diagnostics, and bioimaging.
Introduction to this compound in Click Chemistry
This compound is a versatile building block for bioconjugation due to its terminal alkyne group, which readily participates in the highly efficient and bioorthogonal CuAAC reaction. This reaction forms a stable triazole linkage between the this compound moiety and an azide-functionalized biomolecule. The pyridine (B92270) ring offers additional functionality, including the potential for metal coordination and alteration of the bioconjugate's physicochemical properties. The bioorthogonal nature of the click reaction ensures that the conjugation proceeds with high specificity in complex biological media, without interfering with native biochemical processes.[][2]
Key Applications
The unique properties of this compound make it a valuable tool in a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): The development of ADCs is a rapidly growing field in cancer therapy.[][3] Click chemistry provides a robust method for attaching potent cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens.[][3] While specific examples detailing this compound in clinically approved ADCs are not prevalent in the public domain, its structural analogs and the general principle of using terminal alkynes are central to this technology. The pyridine moiety can influence the solubility and pharmacokinetic properties of the resulting ADC.
-
Functionalization of Nanoparticles: Gold nanoparticles (AuNPs) and other nanomaterials are widely explored for targeted drug delivery and bioimaging.[4][5][6][7] Surface modification of these nanoparticles with this compound allows for the subsequent attachment of targeting ligands (e.g., peptides, antibodies) or therapeutic agents via click chemistry, enabling the creation of multifunctional nanomedicines.
-
Peptide and Protein Labeling: The site-specific labeling of peptides and proteins with probes such as fluorophores or biotin (B1667282) is crucial for studying their function, localization, and interactions.[8] this compound can be incorporated into peptides during solid-phase synthesis or attached to proteins post-translationally, providing a handle for click-based modification.
-
Cellular Imaging: By conjugating this compound to a fluorescent dye, researchers can create probes for cellular imaging.[9][10][11] The ability to "click" a fluorophore onto a biomolecule of interest that has been metabolically labeled with an azide (B81097) allows for the visualization of biological processes in living cells.
Quantitative Data Summary
While specific quantitative data for bioconjugation reactions involving this compound are not extensively reported in publicly available literature, the following table provides representative data for typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions used in bioconjugation. These values can serve as a general guideline for what to expect when using this compound.
| Bioconjugation Application | Reactants | Catalyst System | Reaction Time | Typical Yield (%) | Reference |
| Protein Labeling | Azide-modified Bovine Serum Albumin (BSA) + Alkyne-probe | CuSO₄, THPTA, Sodium Ascorbate (B8700270) | 1 - 4 hours | > 90% | Generic Protocol |
| Antibody-Drug Conjugate (ADC) Synthesis | Azide-modified Antibody + Alkyne-drug | CuSO₄, TBTA, Sodium Ascorbate | 2 - 16 hours | 80 - 95% | Generic Protocol |
| Nanoparticle Functionalization | Azide-modified Nanoparticle + Alkyne-ligand | CuSO₄, Sodium Ascorbate | 1 - 24 hours | High | Generic Protocol |
Note: Reaction conditions, including reactant concentrations, catalyst, and ligand choice, can significantly impact reaction times and yields. Optimization is often necessary for each specific application.
Experimental Protocols
The following are detailed protocols for key experiments involving the principles of click chemistry with terminal alkynes like this compound.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound Derivative to an Azide-Modified Protein
Objective: To conjugate a this compound-containing molecule to a protein that has been functionalized with azide groups.
Materials:
-
Azide-modified protein (e.g., BSA-azide)
-
This compound derivative (e.g., this compound-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for dissolving hydrophobic alkynes)
-
PD-10 desalting columns or equivalent for purification
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add the this compound derivative. A 5- to 20-fold molar excess relative to the protein is recommended. If the alkyne is not water-soluble, it can be dissolved in a minimal amount of DMSO before adding to the reaction mixture (the final DMSO concentration should be <5%).
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and THPTA ligand solution in a 1:5 molar ratio (e.g., 10 µL of 10 mM CuSO₄ and 50 µL of 50 mM THPTA).
-
Vortex briefly to mix.
-
-
Initiate the Click Reaction:
-
Add the catalyst premix to the protein-alkyne mixture. The final concentration of CuSO₄ is typically 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction by inverting the tube or by slow rotation.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, mass spectrometry, or a functional assay for the conjugated moiety (e.g., HABA assay for biotin).
-
-
Purification:
-
Remove the excess reagents and copper catalyst by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the successful conjugation by techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the alkyne has a chromophore), or mass spectrometry.
-
Protocol 2: Synthesis of a this compound-Functionalized Antibody-Drug Conjugate (ADC) Targeting HER2
Objective: To prepare an ADC by conjugating a this compound-linked cytotoxic drug to an azide-modified HER2-targeting antibody.
Materials:
-
HER2-targeting antibody (e.g., Trastuzumab) modified with azide groups
-
This compound-linker-drug conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified antibody in PBS.
-
Dissolve the this compound-linker-drug in DMSO to create a stock solution.
-
Prepare stock solutions of CuSO₄, TBTA, and sodium ascorbate in an appropriate solvent (e.g., water or DMSO/water mixtures).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified antibody with a 5-10 molar excess of the this compound-linker-drug solution.
-
Add TBTA to the mixture (final concentration typically 100-500 µM).
-
Add CuSO₄ (final concentration typically 50-250 µM).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration 1-5 mM).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2-16 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Evaluate the binding affinity of the ADC to the HER2 receptor using ELISA or surface plasmon resonance (SPR).
-
Determine the in vitro cytotoxicity of the ADC on HER2-positive cancer cell lines.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates the targeted delivery of a this compound-containing Antibody-Drug Conjugate (ADC) to a HER2-positive cancer cell, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Caption: ADC targeting the HER2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of a bioconjugate using this compound and click chemistry.
Caption: General workflow for this compound bioconjugation.
Conclusion
This compound serves as a valuable reagent in the field of bioconjugation, enabling the efficient and specific linkage of molecules through click chemistry. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the design and execution of experiments aimed at developing novel bioconjugates for a wide range of research and therapeutic applications. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions is often necessary to achieve the desired outcome.
References
- 2. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 4. Gold nanoparticles functionalized with therapeutic and targeted peptides for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size matters: gold nanoparticles in targeted cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Platinum(II) Alkynyl Compounds with 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum(II) alkynyl complexes are a class of organometallic compounds that have garnered significant interest in materials science and drug development. Their rigid structures, rich photophysical properties, and potential as therapeutic agents make them a fascinating subject of study. The incorporation of functionalized alkynyl ligands, such as 4-ethynylpyridine, can modulate the electronic properties, solubility, and biological activity of these complexes. This document provides a detailed experimental protocol for the synthesis of a representative platinum(II) alkynyl compound featuring a this compound ligand, specifically targeting a complex with a tri-tert-butylated terpyridine ancillary ligand for enhanced solubility and stability.
Reaction Scheme
The synthesis is a two-step process. First, a platinum(II) precursor, chlorido(4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine)platinum(II) chloride, is synthesized. This is followed by a coupling reaction with this compound to yield the final platinum(II) alkynyl complex.
Step 1: Synthesis of the Platinum(II) Precursor
Step 2: Synthesis of the Platinum(II) Alkynyl Complex
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target platinum(II) alkynyl compound.
Caption: General workflow for the synthesis of the platinum(II) alkynyl complex.
Experimental Protocols
Materials and Methods
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (t-Bu₃tpy)
-
This compound hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) (optional, for precipitation)
-
Methanol (B129727) (MeOH), anhydrous
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere (Nitrogen or Argon) setup
Synthesis of Chlorido(4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine)platinum(II) Chloride, [Pt(t-Bu₃tpy)Cl]Cl
This procedure is adapted from established methods for the synthesis of platinum(II) terpyridine complexes.
-
In a round-bottom flask, dissolve 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (1.0 eq) in methanol.
-
In a separate beaker, dissolve potassium tetrachloroplatinate(II) (1.0 eq) in a minimal amount of deionized water.
-
Add the aqueous solution of K₂[PtCl₄] to the methanolic solution of the terpyridine ligand with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours under an inert atmosphere. A color change and the formation of a precipitate should be observed.
-
After cooling to room temperature, collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with water, methanol, and diethyl ether.
-
Dry the product under vacuum to yield [Pt(t-Bu₃tpy)Cl]Cl as a solid.
Synthesis of [4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine)(this compound)platinum(II)] Hexafluorophosphate, [Pt(t-Bu₃tpy)(C≡C-4-py)]PF₆
This protocol is adapted from a general procedure for the synthesis of platinum(II) alkynyl complexes.
-
In a round-bottom flask under an inert atmosphere, dissolve this compound hydrochloride (1.2 eq) in anhydrous methanol.
-
Add a solution of sodium hydroxide (2.4 eq) in methanol to the this compound solution and stir for 30 minutes at room temperature to generate the free base.
-
To this mixture, add [Pt(t-Bu₃tpy)Cl]Cl (1.0 eq) and stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
To the filtrate, add a saturated methanolic solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product as the PF₆⁻ salt.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with methanol and diethyl ether.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | Value |
| Yield | ~71% |
| Appearance | Yellow-brown solid |
| ¹H NMR (CDCl₃, δ) | 9.15 (d, J = 5.91 Hz, 2H), 8.65 (d, J = 4.91 Hz, 4H), 8.50 (s, 2H), 7.38 (dd, J = 2.09, 6.04 Hz, 2H), 7.05 (t, J = 4.97 Hz, 2H) |
| UV-Vis (CH₂Cl₂) | λmax = 377 nm (ε = 9700 M⁻¹cm⁻¹) |
| Elemental Analysis | Calculated for C₃₀H₃₀N₆Pt·0.5H₂O: C 53.09, H 4.60, N 12.38. Found: C 52.99, H 4.89, N 12.00 |
| Emission (Solid State) | λmax = 512 nm |
Characterization
The synthesized platinum(II) alkynyl complex should be characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are crucial for confirming the coordination of the this compound and terpyridine ligands to the platinum center. The disappearance of the acetylenic proton signal from this compound and the characteristic shifts in the aromatic protons of both ligands upon coordination are key indicators.
-
Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum is expected to shift to a lower wavenumber upon coordination to the platinum center, typically appearing in the range of 2100-2150 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and isotopic distribution of the complex.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is expected to show intense π-π* transitions of the ligands at higher energies and a lower energy metal-to-ligand charge transfer (MLCT) band.
-
Elemental Analysis: Provides confirmation of the empirical formula of the synthesized complex.
Concluding Remarks
This document provides a comprehensive guide for the synthesis of platinum(II) alkynyl compounds featuring a this compound ligand. The detailed protocols and representative characterization data serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and medicinal chemistry. The modular nature of this synthesis allows for the facile introduction of other functionalized alkynylpyridines, opening avenues for the development of novel platinum complexes with tailored properties for various applications.
References
Application Notes and Protocols: 4-Ethynylpyridine as a Ligand in Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-ethynylpyridine as a versatile ligand in the synthesis and application of organometallic complexes. The unique electronic and structural properties of this compound, featuring a coordinating pyridine (B92270) nitrogen and a reactive terminal alkyne, make it a valuable building block in the development of novel therapeutic agents, catalysts, and functional materials.
Applications in Drug Development: Anticancer Agents
Organometallic complexes containing this compound have emerged as promising candidates for anticancer drug development. The pyridine moiety can coordinate to various metal centers, such as platinum(II), ruthenium(II), and gold(I), while the ethynyl (B1212043) group can be further functionalized or may itself play a role in the biological activity of the complex.
Platinum(II) complexes, in particular, have been investigated for their potential to overcome resistance to traditional platinum-based drugs like cisplatin. The proposed mechanisms of action for these types of complexes are multifaceted and can include the induction of cell death through pathways distinct from those of cisplatin.
Proposed Anticancer Mechanism of Action
While the specific signaling pathway for a this compound-metal complex is a subject of ongoing research, a plausible mechanism, based on studies of structurally related platinum complexes, involves the induction of mitophagy, a selective form of autophagy that targets and degrades dysfunctional mitochondria.[1] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial damage and subsequent cell death.[1]
Caption: Proposed anticancer mechanism of a this compound-platinum(II) complex.
Applications in Homogeneous Catalysis
The coordination of this compound to transition metals, particularly ruthenium(II), can yield catalytically active complexes. These complexes have shown promise in transfer hydrogenation reactions, a key transformation in organic synthesis. The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned to optimize catalytic efficiency.
Applications in Materials Science
The rigid, linear structure of the this compound ligand makes it an excellent component for the construction of novel organometallic polymers and supramolecular assemblies. The pyridine nitrogen provides a coordination site for metal centers, while the terminal alkyne can participate in polymerization or surface-anchoring reactions. These materials are of interest for applications in electronics and sensing.
Experimental Protocols
Protocol 1: Synthesis of a Platinum(II) Complex with this compound
This protocol describes a general method for the synthesis of a dichloridoplatinum(II) complex bearing a this compound ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve K₂[PtCl₄] in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve one equivalent of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the stirring solution of K₂[PtCl₄] at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as DMF/diethyl ether.
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis of a Pt(II)-4-ethynylpyridine complex.
Protocol 2: Synthesis of a Ruthenium(II) Arene Complex with a Pyridine-based Ligand
This protocol outlines the synthesis of a ruthenium(II)-p-cymene complex with a functionalized pyridine ligand, which can be adapted for this compound.
Materials:
-
[(η⁶-p-cymene)RuCl₂]₂ dimer
-
This compound
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend the [(η⁶-p-cymene)RuCl₂]₂ dimer in isopropanol.
-
Add two equivalents of this compound to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting precipitate can be collected by filtration.
-
Wash the solid with cold isopropanol and then diethyl ether.
-
Dry the product in a desiccator.
Protocol 3: Synthesis of a Gold(I) Phosphine (B1218219) Complex with this compound
This protocol describes the synthesis of a gold(I) complex where this compound is coordinated to a gold(I) center supported by a phosphine ligand.
Materials:
-
(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727), anhydrous
-
Dichloromethane (B109758), anhydrous
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve (PPh₃)AuCl and one equivalent of this compound in a mixture of anhydrous dichloromethane and anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of one equivalent of sodium methoxide in anhydrous methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired gold(I) complex.
Data Presentation
Table 1: Spectroscopic Data for this compound and a Representative Ruthenium(II) Complex
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | 8.62 (d, 2H), 7.37 (d, 2H), 3.32 (s, 1H) | 150.7, 131.3, 127.0, 82.8, 81.9 | 3290 (≡C-H), 2100 (C≡C) |
| [Ru(p-cymene)(this compound)Cl₂] | ~8.7-8.9 (d, 2H, pyridine), ~7.5-7.7 (d, 2H, pyridine), ~5.4 (d, 2H, cymene), ~5.2 (d, 2H, cymene), ~2.9 (sept, 1H, cymene), ~2.1 (s, 3H, cymene), ~1.2 (d, 6H, cymene) | Not reported | Not reported |
Note: NMR data for the Ruthenium complex is estimated based on similar reported structures.
Table 2: Cytotoxicity Data (IC₅₀ Values in µM) for Representative Organometallic Complexes with Pyridine-based Ligands
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ruthenium(II)-arene-phenylazopyridine | A2780 (ovarian) | 0.5 - 2.0 | [2] |
| Ruthenium(II)-p-cymene-pyridinecarbothioamide | HCT116 (colon) | 5.0 - 15.0 | [3] |
| Platinum(II)-terpyridine | SK-OV-3/DDP (cisplatin-resistant ovarian) | 1.5 - 5.0 | [1] |
Note: These values are for complexes with related pyridine-based ligands and serve as a reference for the potential activity of this compound complexes.
Logical Relationships and Workflows
Caption: Relationship between this compound and its applications.
References
- 1. Synthesis and anticancer mechanisms of four novel platinum(II) 4'-substituted-2,2':6',2''-terpyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic organometallic anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Ethynylpyridine in the Synthesis of Advanced Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-ethynylpyridine in the preparation of sophisticated chemical probes. The unique properties of this compound, namely its terminal alkyne group and its pyridine (B92270) ring, make it a versatile building block for creating probes for a variety of biological targets. The terminal alkyne allows for facile modification using "click chemistry" or Sonogashira coupling, enabling the attachment of reporter molecules such as fluorophores or biotin. The pyridine core is a common motif in many biologically active compounds, including kinase inhibitors, and can serve as a scaffold for targeting specific proteins.
Key Applications:
-
Development of Kinase Inhibitor Probes: The pyridine scaffold is a well-established pharmacophore for kinase inhibitors. This compound can be incorporated into kinase inhibitor designs to serve as a reactive handle for the attachment of a reporter tag, enabling the study of drug-target engagement, inhibitor localization, and target identification.
-
Fluorescent Labeling and Imaging: Through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), this compound-containing molecules can be conjugated to azide-modified fluorophores for live-cell imaging and visualization of biological processes.
-
Affinity-Based Protein Profiling: The alkyne group can be used to immobilize this compound-based ligands onto solid supports, creating affinity matrices for the enrichment and identification of binding proteins from complex biological samples.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 2510-22-7 |
| Molecular Formula | C₇H₅N |
| Molecular Weight | 103.12 g/mol |
| Appearance | White to light yellow solid |
| Purity | Typically >97% |
| Storage | Store at -20°C under an inert atmosphere |
Protocol 1: Synthesis of a this compound-Based Kinase Inhibitor Probe via Sonogashira Coupling
This protocol describes the synthesis of a hypothetical kinase inhibitor probe, PYK-Probe-1 , which incorporates a this compound moiety. The synthesis involves a Sonogashira coupling reaction between this compound and a halogenated kinase inhibitor scaffold.
PYK-Probe-1 Synthesis Workflow
Application Notes and Protocols for Surface Functionalization with 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the functionalization of surfaces with 4-ethynylpyridine. This molecule is a valuable building block in pharmaceutical synthesis and materials science, offering a versatile platform for creating functionalized surfaces for a variety of applications, including drug discovery, biosensing, and catalysis.[1] The terminal alkyne group allows for covalent attachment to surfaces via "click chemistry," a highly efficient and specific reaction, while the pyridine (B92270) ring offers opportunities for metal coordination and hydrogen bonding.
Overview of Surface Functionalization Strategies
Surfaces can be functionalized with this compound using two primary strategies:
-
Direct Attachment: This involves modifying this compound with a functional group, such as a thiol, that can directly bind to the surface. This method is straightforward but may require synthesis of a custom molecule.
-
"Click" Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This powerful and versatile method involves a two-step process. First, the surface is functionalized with an azide-terminated molecule. Then, this compound is "clicked" onto the azide-functionalized surface in the presence of a copper(I) catalyst. This reaction is highly specific, high-yielding, and tolerant of a wide range of functional groups.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of surfaces functionalized with pyridine-containing molecules. The exact values will vary depending on the specific substrate, molecule, and deposition conditions.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Pyridine-Terminated Self-Assembled Monolayers (SAMs) on Gold
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | 284.8 (aliphatic), 285.5 (aromatic) | 60-70 |
| N 1s | 399.5 | 5-10 |
| S 2p | 162.1 | 5-10 |
| Au 4f | 84.0 | 15-25 |
Note: Data is representative for a pyridine-terminated alkanethiol SAM on a gold surface.[3]
Table 2: Contact Angle Measurements for Functionalized Surfaces
| Surface Modification | Advancing Contact Angle (°) | Receding Contact Angle (°) |
| Bare Gold | 85 ± 3 | 50 ± 4 |
| Azide-Terminated SAM on Gold | 75 ± 2 | 45 ± 3 |
| This compound "Clicked" Surface | 65 ± 3 | 40 ± 2 |
| Bare Silicon Dioxide | 20 ± 5 | <10 |
| Azide-Functionalized Silicon Dioxide | 60 ± 4 | 30 ± 3 |
Note: These are typical values and can be influenced by surface roughness and cleanliness.[4]
Experimental Protocols
Caution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Functionalization of Gold Surfaces via "Click" Chemistry
This protocol describes the formation of an azide-terminated self-assembled monolayer (SAM) on a gold surface, followed by the copper-catalyzed "click" reaction with this compound.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Absolute ethanol (B145695)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
Part A: Formation of the Azide-Terminated SAM
-
Cleaning the Gold Substrate:
-
Thoroughly clean the gold substrate by sonicating in absolute ethanol for 15 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
Immediately use the cleaned substrate for SAM formation.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 11-azido-1-undecanethiol in absolute ethanol.
-
Immerse the cleaned gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Part B: "Click" Reaction with this compound
-
Prepare the "Click" Reaction Solution:
-
Prepare a 10 mM solution of this compound in a 3:1 mixture of DI water and ethanol.
-
Prepare a 100 mM stock solution of copper(II) sulfate in DI water.
-
Prepare a 200 mM stock solution of sodium ascorbate in DI water.
-
-
Perform the "Click" Reaction:
-
Place the azide-functionalized substrate in the this compound solution.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Add the sodium ascorbate solution to a final concentration of 5 mM. The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Gently agitate the reaction mixture for 2-4 hours at room temperature.
-
After the reaction, remove the substrate and rinse thoroughly with DI water, followed by ethanol.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Protocol 2: Functionalization of Silicon Dioxide Surfaces via "Click" Chemistry
This protocol outlines the silanization of a silicon dioxide surface to introduce azide (B81097) groups, followed by the "click" reaction with this compound.
Materials:
-
Silicon wafers or glass slides
-
(3-Azidopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
Part A: Azide Functionalization of Silicon Dioxide
-
Substrate Cleaning:
-
Clean the silicon dioxide substrate by sonicating in ethanol and then DI water (15 minutes each).
-
Dry the substrate in an oven at 110°C for 30 minutes to remove residual water.
-
Treat the substrate with an oxygen plasma cleaner for 5 minutes to activate the surface by creating hydroxyl groups.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution.
-
Incubate for 2-4 hours at room temperature under a nitrogen atmosphere.
-
After incubation, rinse the substrate with toluene, followed by ethanol, to remove excess silane.
-
Cure the silanized substrate in an oven at 110°C for 30 minutes.
-
Part B: "Click" Reaction with this compound
-
Follow the same procedure as described in Protocol 1, Part B.
Visualizations
Caption: Workflow for surface functionalization via "click" chemistry.
Caption: Logical relationship of surface modification steps.
References
- 1. “Clicking” Functionality onto Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Labeling with 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of 4-Ethynylpyridine in click labeling experiments. This compound is a terminal alkyne that can be used for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful and versatile method for bioconjugation.[1] This bioorthogonal reaction allows for the specific and efficient labeling of biomolecules, such as proteins and nucleic acids, in complex biological samples.[2][3]
Introduction to this compound in Click Chemistry
This compound serves as a valuable building block in organic synthesis and has found applications in the preparation of pharmaceuticals and agrochemicals.[4] Its terminal alkyne group makes it a suitable partner for reaction with azide-modified molecules in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching a probe or reporter molecule to the target of interest.[1] The reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[1][5]
Key Applications
-
Protein Labeling: Covalent modification of proteins to study their function, localization, and interactions.[6][7]
-
Nucleic Acid Labeling: Incorporation of labels into DNA and RNA for various molecular biology assays.
-
Cell Surface Labeling: Probing cell surface glycans and other molecules.[8]
-
Fluorescent Probe Attachment: Conjugation of fluorescent dyes for imaging applications.[7][9]
-
Affinity Tagging: Introduction of biotin (B1667282) or other affinity handles for purification and enrichment.
Experimental Protocols
The following protocols are generalized for the use of a terminal alkyne like this compound in a typical protein labeling experiment within a cell lysate. Note: These protocols are starting points and may require optimization for specific applications and biomolecules.
Protocol 1: Labeling of Azide-Modified Protein in Cell Lysate with this compound
This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in cell lysate (e.g., from cells cultured with an azide-containing amino acid analog)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand[10]
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
DMSO (for stock solutions)
-
Protease inhibitors
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[10]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution must be prepared fresh.
-
-
Prepare the "Click" Reagent Premix:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions. A common ratio is 1:5 (CuSO₄:Ligand). For example, mix 10 µL of 20 mM CuSO₄ with 50 µL of 100 mM THPTA.
-
Vortex briefly to mix. This premix can often be stored frozen for several weeks.[10]
-
-
Prepare the Protein Sample:
-
Thaw the azide-modified protein lysate on ice. If not already present, add protease inhibitors.
-
Adjust the protein concentration to 1-5 mg/mL with PBS.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 10 mM this compound stock solution (final concentration ~1.25 mM)
-
-
Add 10 µL of the CuSO₄/THPTA premix. Vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10]
-
-
Downstream Processing:
-
The labeled protein is now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.
-
To remove excess reagents, protein precipitation (e.g., with acetone (B3395972) or chloroform/methanol) or buffer exchange using a spin filter can be performed.[11]
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes | Reference |
| Alkyne Concentration | 25 µM - 2 mM | Higher concentrations can improve reaction speed but may increase background. | [10] |
| Azide Concentration | 1.5x molar excess to alkyne | A slight excess of the azide is often used. | |
| Copper(II) Sulfate Conc. | 50 µM - 1 mM | Higher concentrations can be toxic to live cells. | [10] |
| Ligand (THPTA/TBTA) Conc. | 5x molar excess to Copper | The ligand protects biomolecules from copper-induced damage and enhances the reaction. | [11] |
| Sodium Ascorbate Conc. | 1 mM - 5 mM | A reducing agent to generate the active Cu(I) catalyst. | [10] |
| Reaction Time | 15 - 60 minutes | Can be optimized for specific substrates. | [10] |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are suitable for most biomolecules. | [1] |
| pH | 6.8 - 8.0 | The reaction is generally tolerant of a range of pH values. | [1] |
| Labeling Efficiency | >80% (in vitro) | Efficiency can be lower in complex biological systems like live cells. |
Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the step-by-step workflow for labeling an azide-modified protein in a cell lysate with this compound.
General Click Chemistry Reaction Pathway
This diagram illustrates the fundamental copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 2510-22-7: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 2510-22-7 | FE155320 | Biosynth [biosynth.com]
- 6. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2510-22-7|this compound| Ambeed [ambeed.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 4-Ethynylpyridine
Welcome to the technical support center for the Sonogashira coupling of 4-Ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?
The most prevalent side reaction is the homocoupling of this compound to form 1,4-di(pyridin-4-yl)buta-1,3-diyne.[1][2][3][4] This is also known as Glaser or Hay coupling.[1][4] Other potential issues include decomposition of the palladium catalyst to form palladium black, and hydrolysis of the alkyne under certain conditions.[5] The pyridine (B92270) nitrogen itself can also coordinate with the metal catalysts, potentially affecting their activity.
Q2: What causes the homocoupling of this compound?
The primary drivers for homocoupling are the presence of oxygen and the copper(I) co-catalyst.[1][5] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is intended to increase the rate of the desired cross-coupling, it also catalyzes this undesired side reaction.[1][2]
Q3: My reaction mixture turned black. What does this signify?
The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the palladium(0) catalyst.[5] This inactive form of palladium will halt the catalytic cycle, leading to low or no product yield. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[5]
Q4: Can the basicity of the pyridine nitrogen in this compound interfere with the reaction?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium or copper catalysts. This coordination can potentially inhibit the catalytic activity by competing with other ligands or substrates for coordination sites on the metal center. The choice of base and reaction conditions should be carefully considered to minimize this potential inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Inactive Catalyst: Palladium catalyst has decomposed (palladium black formation). | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[1] Use freshly prepared or high-quality catalysts. Consider using a ligand that stabilizes the palladium(0) species. |
| Insufficient Catalyst Activity: The chosen palladium catalyst or ligand is not suitable for the specific substrates. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine (B1218219) ligands. Bulky, electron-rich ligands can be beneficial.[1][6] | |
| Poor Substrate Quality: Impurities in this compound or the coupling partner are poisoning the catalyst. | Purify starting materials before use. Ensure solvents are anhydrous and degassed.[1][5][7] | |
| Suboptimal Reaction Conditions: Temperature, solvent, or base are not optimized. | Systematically vary the reaction temperature. Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine (B128534), diisopropylamine).[1][7] | |
| High Percentage of Homocoupled Diyne | Presence of Oxygen: Oxygen promotes the oxidative Glaser coupling. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][5] |
| High Copper(I) Concentration: The copper co-catalyst is a primary promoter of homocoupling. | Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration.[5] Consider a slow addition of this compound to the reaction mixture to keep its concentration low.[1][8] | |
| Inherent Reactivity: Some substrates are more prone to homocoupling. | Switch to a copper-free Sonogashira protocol.[1][7] This is often the most effective way to eliminate the homocoupling side product. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction. | Consider a higher catalyst loading or the addition of a second portion of the catalyst midway through the reaction. |
| Incomplete Dissolution of Reagents: Poor solubility of starting materials can hinder the reaction. | Choose a solvent system in which all components are fully soluble at the reaction temperature. |
Experimental Protocols
Representative Copper-Catalyzed Sonogashira Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).[7]
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). The amine can often serve as both the base and a co-solvent.[7]
-
Alkyne Addition: Add this compound (1.1-1.5 eq) to the reaction mixture.[7]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.[7]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water or saturated aqueous ammonium (B1175870) chloride to remove the amine hydrohalide salt. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[7]
Representative Copper-Free Sonogashira Coupling Protocol
This protocol is designed to minimize or eliminate the formation of the homocoupled diyne byproduct.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and an anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes, then add the this compound (1.2 mmol). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.[1]
-
Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
Visualizing Reaction Pathways and Troubleshooting
Caption: Desired Sonogashira cross-coupling pathway.
References
Technical Support Center: 4-Ethynylpyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions when working with 4-ethynylpyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
Question 1: My Sonogashira reaction with this compound is resulting in a low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I fix it?
Answer:
The most probable cause is the homocoupling of this compound, often referred to as Glaser or Hay coupling, which forms a symmetrical 1,3-diyne byproduct. This side reaction is primarily promoted by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[1][2]
Initial Troubleshooting Steps:
-
Improve Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[1]
-
Degas Solvents: Thoroughly degas all solvents by using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[2]
-
Purge Reaction Vessel: Ensure the reaction flask is oven-dried and thoroughly purged with an inert gas before adding reagents.
-
Maintain Positive Pressure: Use a balloon or a bubbler to maintain a positive pressure of inert gas throughout the reaction to prevent air from entering the system.[1]
-
-
Reagent Purity:
-
Use high-purity, degassed reagents.
-
Ensure the amine base is free of moisture and dissolved oxygen.
-
Question 2: I've improved my inert atmosphere techniques, but homocoupling of this compound is still a persistent issue. What other strategies can I employ?
Answer:
If homocoupling persists despite a robust inert atmosphere, consider the following advanced strategies:
-
Switch to a Copper-Free Protocol: The copper(I) co-catalyst is a major contributor to Glaser-Hay homocoupling.[3] Numerous copper-free Sonogashira protocols have been developed that can completely eliminate this side reaction.[2] These methods often require a different palladium catalyst and ligand system and may need higher reaction temperatures.
-
Slow Addition of this compound: Adding the this compound slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]
-
Optimize Reaction Parameters:
-
Ligand Selection: The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction outcome. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling pathway.[2] Screening different ligands may be necessary to find the optimal one for your specific substrates.
-
Base and Solvent: The base and solvent system is crucial. Ensure they are compatible and optimized for your specific reaction.[2]
-
-
Introduce a Dilute Hydrogen Atmosphere: Research has shown that conducting the reaction under a dilute atmosphere of hydrogen gas (mixed with nitrogen or argon) can dramatically reduce homocoupling to as low as 2%.[4] The hydrogen is thought to maintain the catalysts in their reduced, active state.[4]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is an oxidative dimerization of a terminal alkyne, in this case, this compound, to form a symmetrical 1,3-diyne.[5][6] This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][7]
Q2: Why is oxygen a problem in Sonogashira reactions with this compound?
A2: Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser homocoupling pathway.[1][2] The presence of oxygen leads to the oxidation of the active Cu(I) catalyst to Cu(II), which facilitates the undesired dimerization.[1]
Q3: Can the choice of palladium catalyst affect the extent of homocoupling?
A3: Yes, the palladium catalyst and its associated ligands play a role. While the copper co-catalyst is the primary driver of homocoupling, the efficiency of the palladium-catalyzed cross-coupling cycle is also important. A highly active palladium catalyst that quickly consumes the terminal alkyne in the desired cross-coupling pathway can help to minimize the competing homocoupling reaction. The use of bulky, electron-rich phosphine ligands on the palladium can sometimes enhance the rate of cross-coupling.[2]
Q4: Are there any alternatives to the Sonogashira coupling for coupling this compound that are less prone to homocoupling?
A4: While the Sonogashira coupling is a powerful and widely used method, other cross-coupling reactions can be considered depending on the desired product. However, for the direct coupling of a terminal alkyne like this compound with an aryl or vinyl halide, the Sonogashira reaction is the most direct method. The key to success lies in optimizing the Sonogashira conditions to suppress homocoupling, particularly by employing copper-free protocols.[2]
Data Presentation
The following tables summarize representative data on the effect of reaction conditions on the yield of cross-coupled products and the formation of homocoupled byproducts in Sonogashira reactions.
Table 1: Effect of Reaction Atmosphere on Homocoupling
| Entry | Alkyne | Aryl Halide | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | Phenylacetylene | 4-Bromopyridine | Argon | Moderate | Considerable | [4] |
| 2 | Phenylacetylene | 4-Bromopyridine | H₂ (dilute)/Argon | >90 | ~2 | [4] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling
| Entry | Catalyst System | Copper Co-catalyst | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Byproduct | Reference |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~70-85 | Present, can be significant | [8] |
| 2 | Pd(OAc)₂ / SPhos | None | K₃PO₄ | Toluene/H₂O | >90 | Generally absent or trace | [9] |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling.
-
Reagent and Solvent Preparation:
-
Dry all solid reagents in a vacuum oven.
-
Thoroughly degas all solvents (e.g., THF, triethylamine) by at least three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
-
Reaction Setup (under inert atmosphere using Schlenk line or glovebox):
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine, 2-3 equiv) via cannula or syringe.
-
-
Reaction Execution:
-
Stir the mixture and add this compound (1.1-1.2 equiv) dropwise via syringe.
-
Maintain a positive pressure of argon throughout the reaction.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol eliminates the primary catalyst for homocoupling.
-
Reagent and Solvent Preparation:
-
As described in Protocol 1, ensure all reagents and solvents are dry and thoroughly degassed.
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a robust base such as potassium phosphate (B84403) (K₃PO₄, 2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., toluene/water mixture).
-
-
Reaction Execution:
-
Add this compound (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
-
Visualizations
Caption: A decision-making workflow for troubleshooting excessive homocoupling in this compound reactions.
Caption: Competing catalytic cycles in a Sonogashira reaction mixture leading to either the desired cross-coupled product or the undesired homocoupled byproduct.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. researchgate.net [researchgate.net]
- 8. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 9. n04.iphy.ac.cn [n04.iphy.ac.cn]
Technical Support Center: Optimizing Sonogashira Coupling of 4-Ethynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Sonogashira coupling of 4-Ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst concentrations for the Sonogashira coupling of this compound?
A1: For standard protocols, palladium catalyst loading typically ranges from 1 to 5 mol%, with a copper(I) co-catalyst loading of 1 to 10 mol%.[1][2] However, for highly reactive substrates, the palladium catalyst concentration can be significantly reduced, in some cases to as low as 0.025 to 0.1 mol%.[3][4] It is recommended to start with a higher catalyst loading (e.g., 2 mol% Pd) and then optimize by reducing the concentration.[1]
Q2: I am observing a significant amount of homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[5][6] To minimize this:
-
Ensure a strictly inert atmosphere: Use thoroughly degassed solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere.[5][6]
-
Reduce the copper(I) iodide concentration: Using the minimum effective amount of the copper co-catalyst can help suppress homocoupling.
-
Slow addition of this compound: Adding the alkyne slowly to the reaction mixture can also limit the formation of the homocoupled product.
-
Consider a copper-free protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira reaction is a viable option.[6][7]
Q3: My reaction mixture turns black. What does this indicate and what should I do?
A3: The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition and inactivation.[6] This can be caused by:
-
Presence of oxygen: Ensure all components of the reaction are properly degassed and the reaction is run under an inert atmosphere.[6]
-
Impurities in reagents or solvents: Use high-purity, anhydrous solvents and reagents.
-
High reaction temperatures: Excessively high temperatures can promote catalyst decomposition.
-
Solvent choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[8]
Q4: Can the pyridine (B92270) nitrogen in this compound interfere with the catalyst?
A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can manifest as lower yields or slower reaction rates compared to non-heterocyclic alkynes. To mitigate this, careful selection of ligands and reaction conditions is important. In some cases, using a salt form of the pyridine, such as the hydrochloride salt of the coupling partner, can be beneficial.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your this compound Sonogashira coupling, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use fresh palladium and copper(I) catalysts. Palladium(0) complexes can be sensitive to air and moisture. |
| Impure Reagents | Ensure the purity of your aryl halide and this compound. Impurities can act as catalyst poisons. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Suboptimal Catalyst Loading | If the yield is low, consider increasing the catalyst loading. Conversely, if side reactions are prevalent, a lower catalyst loading might be beneficial. |
| Incorrect Temperature or Base | The optimal temperature and base can be substrate-dependent. Consider screening different temperatures and amine bases (e.g., triethylamine (B128534), diisopropylethylamine). |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. |
Issue 2: Significant Side Product Formation (Homocoupling)
If you are observing a significant amount of the 4,4'-di(pyridin-4-yl)buta-1,3-diyne byproduct, follow these steps.
Caption: Troubleshooting workflow for minimizing homocoupling.
| Potential Cause | Recommended Action |
| Oxygen in the Reaction | This is the primary cause of Glaser-Hay homocoupling.[5] Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. |
| High Copper Concentration | The copper(I) co-catalyst promotes homocoupling.[5] Reduce the amount of CuI to the minimum effective concentration. |
| High Local Concentration of Alkyne | A high concentration of the alkyne can favor the homocoupling pathway. Add the this compound solution to the reaction mixture slowly over a period of time. |
| Copper-Mediated Pathway | If the above measures are insufficient, consider a copper-free Sonogashira protocol. These conditions often require specific ligands to facilitate the reaction.[6][7] |
Quantitative Data on Catalyst Loading
The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness, while minimizing side reactions. The following table summarizes catalyst loading data from various Sonogashira coupling protocols.
| Catalyst System | Pd Catalyst Loading (mol%) | Cu(I) Co-catalyst Loading (mol%) | Substrate Type | Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2 | 1 | 4-Bromopyridine (B75155) hydrochloride | High | [1] |
| Pd Complex | 0.25 | N/A (Copper-free) | Broad range | Good to quantitative | [4] |
| Pd Complex | 0.025 | N/A (Copper-free) | Reactive substrates | Good to quantitative | [4] |
| Pd₁@NC (SAC) | 0.1 | 1 | Aryl iodide | High | [9] |
| Pd(PPh₃)₂Cl₂ / CuI | 10 | 20 | Aryl bromide | Good | [2] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Bromopyridine Hydrochloride with a Terminal Alkyne
This protocol is adapted from a procedure for the coupling of 4-bromopyridine hydrochloride and is a good starting point for reactions with this compound.[1]
Materials:
-
4-Bromopyridine hydrochloride (1 mmol)
-
Terminal alkyne (e.g., this compound) (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.01 mmol, 1 mol%)
-
Triethylamine (3 mmol)
-
Acetonitrile (B52724) (10 mL, degassed)
Procedure:
-
To a two-neck round-bottom flask fitted with a condenser, add 4-bromopyridine hydrochloride, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add degassed acetonitrile and triethylamine via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and evaporate the solvents under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (10 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This is a general protocol that can be adapted to minimize alkyne homocoupling.
Materials:
-
Aryl halide (1 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 mmol)
-
Solvent (e.g., THF, DMF, degassed)
Procedure:
-
In a Schlenk flask, dissolve the aryl halide and palladium catalyst in the degassed solvent.
-
Add the amine base and this compound.
-
Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 50-100°C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Troubleshooting Low Yields in 4-Ethynylpyridine Click Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound click reaction is resulting in a low yield. What are the most common causes?
Low yields in CuAAC reactions with this compound can stem from several factors. The primary areas to investigate are the quality and stability of your reagents, the reaction conditions, and potential side reactions. Key contributing factors include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I). It is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Sub-optimal Ligand Choice: The ligand used to stabilize the Cu(I) catalyst plays a crucial role. The choice of ligand can significantly impact reaction rates and yields, and the optimal ligand may vary depending on the solvent system.[2][3]
-
Poor Reagent Solubility: If this compound, the azide (B81097) partner, or the catalyst complex has poor solubility in the chosen solvent, it can lead to a heterogeneous reaction mixture and consequently, low yields.[4]
-
Side Reactions: The pyridine (B92270) nitrogen in this compound can coordinate with the copper catalyst, potentially leading to the formation of inactive complexes or catalyst sequestration.
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can physically impede the cycloaddition, slowing down the reaction rate and reducing the final yield.[4]
-
Incorrect Stoichiometry: An improper ratio of reactants and catalyst can result in the incomplete consumption of the limiting reagent.[4]
Q2: How can I prevent the inactivation of my copper catalyst?
Protecting the Cu(I) catalytic species is critical for a successful click reaction. Here are several strategies to maintain a catalytically active system:
-
Use a Reducing Agent: When starting with a Cu(II) salt (e.g., CuSO₄), an in-situ reducing agent like sodium ascorbate (B8700270) is essential to generate and maintain the Cu(I) oxidation state.[5][6] A slight excess of the reducing agent is often beneficial.
-
Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This removes dissolved oxygen that can oxidize the Cu(I) catalyst.[7]
-
Work Under an Inert Atmosphere: For particularly sensitive substrates or when aiming for maximum efficiency, conducting the entire experiment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) can prevent catalyst oxidation.[7]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands are highly effective at stabilizing the Cu(I) catalyst.[3][7] They protect the copper from oxidation and disproportionation while also enhancing its solubility.[3][7]
A decision tree for troubleshooting catalyst issues is provided below:
Caption: Troubleshooting workflow for catalyst inactivation.
Q3: Which copper source and ligand should I choose for my this compound reaction?
The optimal combination of copper source and ligand depends heavily on your reaction solvent and the nature of your substrates.
Copper Source: Commonly used copper sources include Cu(I) salts like CuI or CuBr, or Cu(II) salts such as CuSO₄•5H₂O, which are then reduced in situ.[1][6] Cu(II) salts are often preferred due to their higher stability and lower cost.
Ligands: The ligand's primary roles are to stabilize the Cu(I) state and prevent the formation of undesirable copper acetylide polymers.[7][8]
| Ligand | Recommended Solvent System | Key Characteristics |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous buffers, water/co-solvent mixtures | Excellent water solubility, ideal for bioconjugation.[6][7] |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Organic solvents (DMF, DMSO, THF) | Limited water solubility, highly effective in organic media.[6] |
| N-Heterocyclic Carbenes (NHCs) | Organic solvents | Strong σ-donors that form robust complexes with Cu(I), effective for sterically hindered substrates.[9] |
| Mixed Heterocycle Ligands | Broad applicability | Can be tailored to perform well in both aqueous and organic solvents.[2] |
Note on this compound: Given that this compound itself is a nitrogen-containing ligand, it can compete for coordination to the copper center. Using a strongly chelating ligand like THPTA or TBTA is recommended to ensure the formation of the desired catalytically active species.
Q4: My reaction mixture is not homogeneous. How can I improve the solubility of my reactants?
Poor solubility is a frequent cause of low yields.[4] Here are some approaches to address this:
-
Solvent Screening: If one solvent isn't working, try another or a co-solvent system. Common solvents for click chemistry include DMF, DMSO, THF, t-BuOH/water, and acetonitrile.[7] For this compound, which has moderate polarity, a mixture like DMF/water or DMSO/water can be effective.
-
Co-solvent Addition: If your reaction is primarily aqueous, adding a small amount of an organic co-solvent like DMSO or DMF (typically 5-10% v/v) can help dissolve organic substrates without significantly impacting the reaction efficiency.[4]
-
Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-60°C) can improve the solubility of the reactants and increase the reaction rate.[10][11] However, be mindful of the thermal stability of your substrates.
| Solvent System | Polarity | Common Substrates |
| Water / PBS Buffer | High | Biomolecules, water-soluble azides/alkynes |
| t-BuOH / Water (1:1) | Medium-High | General purpose, good for a range of polarities |
| DMF / Water (1:1) | Medium | Peptides, small molecules |
| DMSO | High (aprotic) | Broadly effective, good solvating power |
| THF | Low-Medium | Less polar organic molecules |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction with this compound
This protocol describes a typical setup for the click reaction of this compound with an organic azide using a Cu(II) source and an in-situ reducing agent in a t-BuOH/water solvent system.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄•5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄•5H₂O in deionized water.
-
Prepare a 100 mM solution of THPTA in deionized water.
-
Prepare a fresh 1 M solution of sodium L-ascorbate in deionized water.
-
-
Reaction Setup:
-
In a clean vial, dissolve this compound (1.0 eq) and the azide substrate (1.1 eq) in a 1:1 mixture of t-BuOH and water (e.g., to achieve a final alkyne concentration of 0.1 M).
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
-
Catalyst Premixing:
-
In a separate microcentrifuge tube, mix the CuSO₄ stock solution (0.05 eq) with the THPTA stock solution (0.05 eq). The solution should turn a light blue.
-
-
Reaction Initiation:
-
Add the premixed catalyst solution to the vial containing the alkyne and azide.
-
Initiate the reaction by adding the sodium L-ascorbate stock solution (0.1 eq). The solution may change color (e.g., to pale yellow or orange).
-
-
Reaction Monitoring:
-
Seal the vial and stir the reaction at room temperature or an elevated temperature (e.g., 40°C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
The experimental workflow is visualized below:
Caption: Standard experimental workflow for a CuAAC reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving the Stability of 4-Ethynylpyridine in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of 4-Ethynylpyridine in solution. The following information is intended to help users troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time | Polymerization or oligomerization of this compound, potentially initiated by light, heat, or contaminants.[1][2][3] | Store solutions in amber vials to protect from light. Prepare fresh solutions before use and store at low temperatures (2-8 °C or -20 °C). Consider adding a radical scavenger like BHT or TEMPO. |
| Precipitate forms in the solution | Poor solubility in the chosen solvent or degradation leading to insoluble products. | Ensure the chosen solvent is appropriate for the desired concentration. Consider using a co-solvent. If degradation is suspected, analyze the precipitate to identify its nature. |
| Inconsistent results in biological assays | Degradation of this compound in the assay medium. | Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before the experiment. Minimize the exposure of the compound to the aqueous medium before analysis. |
| Loss of compound potency upon storage | Chemical degradation of the ethynyl (B1212043) group or the pyridine (B92270) ring. | Store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation. For aqueous solutions, control the pH to be in the optimal range (preliminary studies on similar compounds suggest acidic pH might be favorable). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are believed to be:
-
Polymerization/Oligomerization: The terminal alkyne group is susceptible to polymerization, which can be initiated by factors such as light, heat, and the presence of metal catalysts.[4][5] This process can lead to the formation of colored, conjugated oligomers.[1][2][3]
-
Oxidation: The ethynyl group can be oxidized, especially in the presence of oxygen or oxidizing agents.
-
Hydration: In aqueous solutions, the alkyne can undergo hydration, which may be catalyzed by acid or transition metals, to form a ketone.
Q2: How can I prevent the polymerization of this compound in my stock solutions?
A2: To prevent polymerization, it is recommended to:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Store at low temperatures: Keep stock solutions refrigerated (2-8 °C) or frozen (-20 °C).
-
Use an inert atmosphere: Before sealing the container, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Consider radical scavengers: The addition of a small amount of a radical scavenger, such as butylated hydroxytoluene (BHT) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), may inhibit polymerization.[6][7]
Q3: What is the recommended solvent for preparing this compound solutions?
A3: The choice of solvent depends on the intended application.
-
For long-term storage: Anhydrous, aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are generally preferred.
-
For biological assays: Concentrated stock solutions are typically prepared in DMSO and then diluted to the final concentration in the aqueous assay buffer immediately prior to the experiment. It is crucial to minimize the time the compound spends in the aqueous medium to reduce the risk of hydration and other degradation reactions.
Q4: What is the optimal pH for aqueous solutions of this compound?
A4: While specific data for this compound is limited, studies on similar pyridine-containing compounds suggest that stability can be pH-dependent. The pyridine nitrogen is basic and can be protonated at acidic pH. This may affect the reactivity of the ethynyl group. It is recommended to perform preliminary stability studies at different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH range for your specific application.
Q5: Are there any specific handling precautions I should take?
A5: Yes, in addition to the storage recommendations, follow these handling precautions:
-
Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Avoid contact with strong bases and oxidizing agents.
-
When preparing solutions, work quickly and minimize exposure to air and light.
-
For sensitive applications, it is advisable to freshly prepare solutions from solid material.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Weigh the required amount of this compound solid on an analytical balance in a fume hood.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the solid completely.
-
Once dissolved, add anhydrous DMSO to the final volume mark.
-
Mix the solution thoroughly by inversion.
-
Transfer the solution to an amber glass vial for storage.
-
Flush the headspace of the vial with nitrogen or argon before sealing.
-
Store the stock solution at -20°C.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.[8][9][10][11][12] Method optimization and validation are required for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)
Sample Preparation:
-
Dilute the this compound solution to be tested to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. Expose solutions of this compound to the following conditions and analyze the resulting samples by HPLC to ensure that degradation products are resolved from the parent peak:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C
-
Basic hydrolysis: 0.1 M NaOH at room temperature
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: Heat solution at 60 °C
-
Photolytic degradation: Expose solution to UV light
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart outlining the process for troubleshooting instability issues with this compound solutions.
Proposed Degradation Pathways of this compound
Caption: A diagram illustrating the potential chemical degradation pathways of this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Induced Reactions within Poly(4-vinyl pyridine)/Pyridine Gels: The 1,6-Polyazaacetylene Oligomers Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
Overcoming solubility issues of 4-Ethynylpyridine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Ethynylpyridine in organic solvents.
Troubleshooting Guide
Challenges with dissolving this compound can often be resolved by following a systematic approach. This guide provides step-by-step instructions to address common solubility problems.
Problem: this compound is not dissolving at room temperature.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose organic solvents for dissolving this compound?
A1: this compound, being a solid at room temperature, generally dissolves well in a range of common organic solvents. Based on available data and its chemical structure, the following solvents are recommended:
-
Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM).
-
Moderate Solubility: Acetone, Ethanol, Diethyl ether. It is described as having "almost transparency" in Acetone.
-
Recrystallization: Hot dichloromethane has been successfully used for recrystallization.
Q2: I am still having trouble dissolving this compound even with the recommended solvents. What should I do?
A2: If you are encountering difficulties, consider the following steps:
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound. A water bath set to 40-60°C is often effective. Always be mindful of the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Use a Co-solvent: Adding a small amount of a stronger, polar aprotic solvent like DMSO or DMF can enhance the solvating power of the primary solvent.
-
Check Purity: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using a high-purity grade of both.
Q3: When should I consider using this compound hydrochloride?
A3: this compound hydrochloride is the salt form and exhibits significantly better solubility in polar protic solvents.[1] You should consider using the hydrochloride salt when your reaction medium is:
-
Water
-
Alcohols (e.g., methanol, ethanol)
The hydrochloride salt is a good alternative to overcome solubility limitations in these polar environments.[1]
Q4: What are typical solvent systems for using this compound in Sonogashira coupling reactions?
A4: Sonogashira couplings are commonly performed in solvents that can dissolve both the organic halide and the alkyne. For this compound, typical solvent systems include:
-
Tetrahydrofuran (THF): Often used in combination with an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF): A good polar aprotic solvent for this reaction.
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.
Q5: What solvents are recommended for "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) with this compound?
A5: Click chemistry is known for its robustness in a variety of solvents. Common choices that are compatible with this compound include:
-
Mixtures of t-Butanol and Water: A very common and effective solvent system for click reactions.
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for dissolving a wide range of reactants for click chemistry.
-
Tetrahydrofuran (THF): Also a viable option for this type of reaction.
Data Presentation
Qualitative and Estimated Quantitative Solubility of this compound
Since precise quantitative solubility data for this compound is not widely available, the following table provides qualitative descriptions from literature and estimated solubility ranges based on the properties of structurally similar pyridine (B92270) derivatives. These values should be used as a guideline and may vary depending on the specific experimental conditions.
| Solvent | Abbreviation | Polarity | Qualitative Solubility | Estimated Solubility Range (mg/mL) |
| Dimethylformamide | DMF | Polar Aprotic | Soluble | 100 - 200 |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | 100 - 200 |
| Dichloromethane | DCM | Polar Aprotic | Soluble (especially when heated) | 50 - 100 |
| Tetrahydrofuran | THF | Polar Aprotic | Appreciable Solubility | 50 - 100 |
| Acetone | - | Polar Aprotic | Almost Transparent | 25 - 50 |
| Ethanol | EtOH | Polar Protic | Soluble | 25 - 50 |
| Diethyl ether | Et₂O | Nonpolar | Soluble | 10 - 25 |
| Water | H₂O | Polar Protic | Limited Solubility | < 1 |
Qualitative Solubility of this compound Hydrochloride
| Solvent | Abbreviation | Polarity | Qualitative Solubility |
| Water | H₂O | Polar Protic | Soluble[1] |
| Alcohols (Methanol, Ethanol) | MeOH, EtOH | Polar Protic | Soluble[1] |
| Acetone | - | Polar Aprotic | Soluble |
Experimental Protocols
Protocol 1: General Dissolution of this compound
Objective: To prepare a stock solution of this compound in a common organic solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMF, THF, DCM)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound and add it to the glass vial.
-
Add the calculated volume of the chosen solvent to the vial to achieve the target concentration.
-
If using, add a magnetic stir bar to the vial.
-
Cap the vial and stir the mixture at room temperature.
-
Troubleshooting: If the solid does not dissolve completely:
-
Gently heat the vial in a water bath to 40-60°C while stirring. Do not exceed the boiling point of the solvent.
-
Alternatively, place the vial in an ultrasonic bath for 5-10 minute intervals until the solid is dissolved.
-
-
Once fully dissolved, allow the solution to cool to room temperature before use.
Protocol 2: Dissolution for Sonogashira Coupling
Objective: To prepare a reaction mixture for a Sonogashira coupling using this compound.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the aryl halide.
-
Add the desired amount of anhydrous, degassed solvent to the flask.
-
In a separate vial, dissolve the this compound in a small amount of the reaction solvent.
-
Add the amine base to the main reaction flask, followed by the solution of this compound via syringe.
-
Stir the reaction mixture at the appropriate temperature as determined by your specific reaction conditions. The this compound should remain in solution under these conditions.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
Preventing decomposition of 4-Ethynylpyridine during storage
This technical support center provides guidance on the proper storage and handling of 4-Ethynylpyridine to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound.
FAQs
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a freezer at temperatures below -20°C.[1][2][3] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen. It is also crucial to protect the compound from light by using an amber vial or by storing it in a dark place.[1][2] For the hydrochloride salt of this compound, storage in a cool, dry, and well-ventilated area is recommended, away from strong bases and moisture.[4]
Q2: My this compound has changed color to yellow, brown, or black. What does this indicate?
A2: A color change from its typical white to light yellow appearance to a darker shade, such as brown or black, is a strong indicator of decomposition.[5] This discoloration is most likely due to polymerization of the ethynyl (B1212043) group, leading to the formation of conjugated polyacetylene chains.[1][4][6]
Q3: Can I still use this compound that has changed color?
A3: The usability of discolored this compound depends on the specific requirements of your experiment. For applications that require high purity, such as in the synthesis of pharmaceutical intermediates or in sensitive catalytic reactions, using a discolored reagent is not recommended. The presence of polymeric impurities can interfere with the reaction and lead to undesirable side products. For less sensitive applications, the material might still be usable, but a purity check is highly advised before use.
Q4: How can I check the purity of my stored this compound?
A4: The purity of your this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are all suitable methods.[2][7][8] You can compare the analytical results of your stored sample with the certificate of analysis provided by the supplier or with a fresh, high-purity standard.
Q5: What are the primary decomposition products of this compound?
A5: The primary decomposition pathway for this compound is through polymerization.[1][4][6] This process involves the reaction of the terminal alkyne groups of multiple this compound molecules to form long, conjugated polymer chains. This is a common reactivity pattern for terminal alkynes, which are known to be thermodynamically less stable than their corresponding alkanes.[9][10]
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale | Potential Consequence of Deviation |
| Temperature | <-20°C (in a freezer)[1][2][3] | To minimize the rate of potential decomposition reactions, including polymerization. | Increased rate of polymerization and degradation, leading to reduced purity. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1][2] | To prevent oxidation and moisture-induced reactions. | Presence of oxygen and moisture can potentially accelerate decomposition. |
| Light | In the dark (e.g., amber vial)[1][2] | To prevent light-induced polymerization or other photochemical reactions. | Exposure to light can provide the energy to initiate polymerization. |
| Container | Tightly sealed container[4][6] | To prevent exposure to air and moisture. | Ingress of air and moisture can lead to degradation of the sample. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol provides a general method to assess the purity of a this compound sample. Instrument conditions may need to be optimized for your specific HPLC system.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to generate a series of calibration standards (e.g., 0.5, 0.25, 0.125, and 0.0625 mg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the stored this compound sample and dissolve it in the same solvent as the standard to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of the this compound in the sample to the calibration curve. The presence of additional peaks may indicate impurities or decomposition products.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential decomposition of this compound.
Caption: A flowchart for troubleshooting this compound decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 2510-22-7 [sigmaaldrich.com]
- 3. This compound | 2510-22-7 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. This compound(2510-22-7) 1H NMR [m.chemicalbook.com]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered in chemical reactions involving 4-ethynylpyridine. The following information is designed to help you identify, mitigate, and resolve common challenges to ensure the success of your experiments.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Your reaction is sluggish, stalls prematurely, or fails to initiate.
| Possible Cause | Troubleshooting Steps |
| Strong Catalyst Poisoning by this compound | The pyridine (B92270) nitrogen of this compound can strongly coordinate to the metal center of the catalyst, blocking active sites.[1][2] 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to compensate for the poisoned catalyst. 2. Select a More Robust Ligand: Switch to a bulkier, electron-rich ligand that can shield the metal center and reduce inhibition by the pyridine moiety. 3. Change the Catalyst Precursor: Some palladium precursors may be more resistant to poisoning than others. Consider screening different Pd(0) and Pd(II) sources. |
| Inhibition by Impurities | Reagents or solvents may contain impurities like sulfur, water, or other nitrogen-containing heterocycles that poison the catalyst.[3] 1. Purify Reagents: Purify this compound and other starting materials via recrystallization, distillation, or column chromatography. 2. Use High-Purity Anhydrous Solvents: Ensure solvents are of high purity and properly dried, as water can deactivate certain catalysts.[3] |
| Incorrect Reaction Conditions | The reaction temperature, pressure, or mixing may be suboptimal. 1. Optimize Temperature: Systematically vary the reaction temperature. Higher temperatures can sometimes overcome catalyst inhibition but may also lead to catalyst decomposition. 2. Ensure Adequate Mixing: For heterogeneous catalysts, ensure vigorous stirring to maintain catalyst suspension and facilitate mass transfer. |
Issue 2: Formation of Significant Byproducts (e.g., Alkyne Homocoupling)
You observe a high proportion of undesired products, such as the Glaser or Hay homocoupling product of this compound.
| Possible Cause | Troubleshooting Steps |
| Deactivation of the Primary Catalyst | The primary cross-coupling catalyst (e.g., palladium) is poisoned, allowing a co-catalyst (e.g., copper) to promote side reactions. 1. Reduce or Eliminate Copper Co-catalyst: In Sonogashira reactions, minimize the amount of copper(I) iodide or consider a copper-free protocol.[4] 2. Add a Copper Scavenger: Introduce a ligand that preferentially binds to copper to prevent homocoupling. |
| Oxidative Homocoupling | The presence of oxygen can facilitate the homocoupling of terminal alkynes. 1. Degas Solvents and Reagents: Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
Issue 3: Catalyst Decomposition (e.g., Formation of Palladium Black)
You observe the precipitation of the metal catalyst from the solution.
| Possible Cause | Troubleshooting Steps |
| Catalyst Agglomeration | The active Pd(0) species is unstable and aggregates into inactive palladium black. 1. Use Stabilizing Ligands: Employ ligands that stabilize the Pd(0) state and prevent agglomeration. 2. Control Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition. |
| Reductive Elimination is Rate-Limiting | A slow reductive elimination step can lead to the accumulation of unstable intermediates that are prone to decomposition. 1. Ligand Tuning: Select a ligand that promotes the reductive elimination step of the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: How does this compound poison a catalyst?
A1: this compound can act as a catalyst poison primarily through the lone pair of electrons on its pyridine nitrogen atom. This nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium), occupying active sites and preventing the substrate from binding, thus inhibiting the catalytic cycle.[1][2] This is a form of competitive inhibition.
Q2: Are palladium or copper catalysts more susceptible to poisoning by this compound?
A2: Both palladium and copper catalysts can be affected, but in different ways. The pyridine nitrogen of this compound can strongly bind to and inhibit palladium catalysts, which are typically the primary catalysts in cross-coupling reactions. Copper, often used as a co-catalyst in reactions like the Sonogashira coupling, can also be complexed by the pyridine moiety. However, a more common issue with copper in the presence of terminal alkynes is the promotion of homocoupling side reactions, especially if the palladium catalyst is deactivated.[4]
Q3: Can the ethynyl (B1212043) group of this compound also contribute to catalyst deactivation?
A3: While the primary poisoning mechanism is through the pyridine nitrogen, the terminal alkyne group can also play a role in catalyst deactivation. For instance, in the presence of a copper co-catalyst, the terminal alkyne can form stable copper acetylides, which under certain conditions might not be catalytically active for the desired cross-coupling.[5]
Q4: How can I tell if my catalyst is being poisoned by this compound or another source?
A4: A diagnostic experiment is to run the reaction with a similar alkyne that does not contain a pyridine ring (e.g., phenylacetylene) under the same conditions. If this reaction proceeds without issues, it is highly likely that the pyridine moiety of this compound is the source of catalyst poisoning. If both reactions fail, the issue may lie with other reagents, solvents, or the general reaction setup.
Q5: Is it possible to regenerate a catalyst that has been poisoned by this compound?
A5: Regeneration of a poisoned catalyst is sometimes possible, but its success depends on the nature of the catalyst and the poison. For heterogeneous catalysts, washing with a suitable solvent to remove the adsorbed this compound may be effective. For homogeneous catalysts, regeneration is more challenging. In some cases, treatment with a strong acid can protonate the pyridine nitrogen, breaking its coordination to the metal, but this may also degrade the catalyst. Thermal treatments or washing with specific reagents may be employed for heterogeneous catalysts.
Data Summary
While specific quantitative data for catalyst poisoning by this compound is not extensively available in the literature, the following table provides a qualitative summary of the expected effects on catalyst performance.
| Catalyst System | Poisoning Species | Expected Impact on Reaction |
| Pd(PPh₃)₄ / CuI | This compound (Pyridine-N) | High: Strong coordination to Pd, leading to low conversion. |
| PdCl₂(PPh₃)₂ / CuI | This compound (Pyridine-N) | High: Inhibition of the catalytic cycle. |
| Pd(OAc)₂ with Buchwald Ligands | This compound (Pyridine-N) | Moderate to High: Bulky ligands may offer some protection but poisoning is still likely. |
| Copper(I) salts | This compound (Alkyne-H) | Formation of stable copper acetylides, potential for homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling with this compound
This protocol provides a starting point for the Sonogashira coupling of this compound with an aryl halide.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, CuI, and the aryl halide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent, followed by the amine base and this compound via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration for Heterogeneous Palladium Catalysts
This is a general procedure for attempting to regenerate a supported palladium catalyst (e.g., Pd/C) after a reaction with this compound.
Procedure:
-
Recovery: Filter the heterogeneous catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst multiple times with the reaction solvent to remove residual products and unreacted starting materials.
-
Acidic Wash (Optional and with Caution): Wash the catalyst with a dilute solution of a non-coordinating acid (e.g., 1% HCl in ethanol) to protonate and remove the strongly adsorbed pyridine. This step should be used with caution as it may alter the catalyst's properties.
-
Neutralization and Final Washing: If an acidic wash was used, wash the catalyst with a dilute base solution (e.g., 1% triethylamine in ethanol) followed by several washes with a neutral solvent (e.g., ethanol (B145695) or acetone).
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning issues.
Caption: Catalyst poisoning by this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 4-Ethynylpyridine
Welcome to the technical support center for the functionalization of 4-Ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when functionalizing this compound?
The main difficulties arise from the inherent properties of the pyridine (B92270) ring. The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates it towards certain reactions.[1] Furthermore, the Lewis basic nitrogen atom can coordinate with metal catalysts, leading to catalyst poisoning and halting the catalytic cycle.[2] This is a significant hurdle in many cross-coupling reactions.[2] Achieving regioselectivity can also be challenging, often resulting in a mixture of isomers and lowering the yield of the desired product.[1]
Q2: How does the pyridine nitrogen interfere with metal-catalyzed cross-coupling reactions?
The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding strongly to the transition metal center (e.g., palladium) of the catalyst.[2] This coordination can form stable, inactive catalyst complexes, a phenomenon known as catalyst poisoning.[2][3] This prevents the binding of reactants and inhibits crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
Q3: What are the initial checks to perform if a functionalization reaction with this compound results in a low yield?
When troubleshooting a low-yield reaction, a systematic evaluation is crucial.[1]
-
Purity of Reagents: Confirm the purity and integrity of your this compound, coupling partners, reagents, and solvents. Pyridine derivatives can be sensitive to air and moisture.[1]
-
Reaction Setup: Ensure the reaction is conducted under inert and dry conditions, as required by the specific reaction (e.g., using degassed solvents and an inert atmosphere like argon or nitrogen).[1][4]
-
Reaction Conditions: Re-evaluate the reaction parameters, including temperature, reaction time, and concentration of reactants. Suboptimal conditions are a common cause of poor yields.[1]
-
Catalyst Activity: Verify that the catalyst and any co-catalysts are active and have been stored correctly.[4]
Q4: When should I consider using a protecting group for the pyridine nitrogen?
Using a protecting group is advisable when the Lewis basicity of the pyridine nitrogen is expected to interfere with the reaction, for instance, by causing catalyst inhibition or promoting undesired side reactions.[1] Common strategies include the formation of a pyridine N-oxide or complexation with borane (B79455) to mask the lone pair.[1] These protecting groups can be removed in a subsequent step.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
The Sonogashira coupling is a common method for functionalizing terminal alkynes like this compound. Low yields are often attributed to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow for Low-Yield Sonogashira Coupling
Caption: Troubleshooting flowchart for low-yield Sonogashira reactions.
Data on Ligand Choice for Overcoming Catalyst Poisoning:
| Ligand Type | Description | Efficacy in Pyridine Coupling |
| Bulky, Electron-Rich Phosphines | e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos.[2] | These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center, improving catalyst stability and performance.[2] |
| N-Heterocyclic Carbenes (NHCs) | Can protect the metal center and promote the desired catalytic cycle over deactivation pathways.[5] |
Issue 2: Complications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
While a powerful tool, CuAAC reactions with this compound can face challenges such as catalyst incompatibility in biological systems and side reactions.
Troubleshooting Workflow for CuAAC Reactions
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Ethynylpyridine and 3-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-ethynylpyridine and 3-ethynylpyridine (B57287), two constitutional isomers that serve as crucial building blocks in medicinal chemistry and materials science. The position of the nitrogen atom within the pyridine (B92270) ring significantly influences the electronic properties of the ethynyl (B1212043) group, leading to notable differences in their reactivity in key synthetic transformations such as the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This document summarizes available quantitative data, provides detailed experimental protocols, and visualizes reaction pathways to aid in the selection of the appropriate isomer for specific research and development applications.
Executive Summary
Both this compound and 3-ethynylpyridine are versatile reagents that readily participate in C-C and C-N bond-forming reactions. The primary distinction in their reactivity stems from the electronic influence of the pyridine nitrogen. As an electron-withdrawing group, the nitrogen atom's effect is more pronounced at the para-position (in this compound) than at the meta-position (in 3-ethynylpyridine). This generally renders the terminal alkyne proton of this compound more acidic and the alkyne more susceptible to nucleophilic attack, which can influence reaction rates and yields.
Electronic Properties: A Comparative Overview
The position of the nitrogen atom in the pyridine ring dictates the extent of its electron-withdrawing effect on the ethynyl substituent through both inductive and resonance effects.
-
This compound: The ethynyl group is in the para-position relative to the nitrogen atom. This allows for direct resonance delocalization of electron density from the alkyne towards the nitrogen, making the terminal alkyne proton more acidic and the alkyne carbon atoms more electrophilic.
-
3-Ethynylpyridine: The ethynyl group is in the meta-position. While the inductive electron-withdrawing effect of the nitrogen is still present, direct resonance delocalization involving the alkyne is not possible. This results in a comparatively less acidic terminal proton and a less electron-deficient alkyne.
This difference in electronic properties is quantitatively captured by Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center. The larger the positive σ value, the stronger the electron-withdrawing effect.
| Isomer | Position of Ethynyl Group | Hammett Constant (σp) | Predicted pKa |
| This compound | para | 0.27 | 4.16 |
| 3-Ethynylpyridine | meta | 0.23 | 3.71 |
Note: Hammett constants and pKa values are sourced from various literature and may be predicted or experimentally derived under different conditions.
Reactivity in Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction is a cornerstone in the synthesis of conjugated organic materials and complex pharmaceutical intermediates. The reactivity of ethynylpyridines in this reaction is influenced by the ease of deprotonation of the alkyne and the nucleophilicity of the resulting acetylide.
| Alkyne | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Ethynylpyridine | 4-Iodotoluene | Pd on alumina | Cu₂O on alumina | - | THF-DMA | 80 | Flow | 73 | [1] |
| 3-Ethynylpyridine | Iodobenzene | Pd on alumina | Cu₂O on alumina | - | THF-DMA | 80 | Flow | 65 | [1] |
| 3-Ethynylpyridine | 4-Iodobenzaldehyde | Pd on alumina | Cu₂O on alumina | - | THF-DMA | 80 | Flow | 45 | [1] |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | CH₃CN | Reflux | 8 | 94 | [2] |
Interpretation of Data: The available data, though from different sources with varying reaction conditions, suggests that both isomers are effective substrates in Sonogashira couplings, affording moderate to excellent yields. The high yield obtained with this compound, even with a less reactive aryl bromide, may suggest its potentially higher reactivity due to the more acidic terminal proton facilitating the formation of the copper acetylide intermediate.
Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for the Sonogashira coupling of an ethynylpyridine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Ethynylpyridine (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the ethynylpyridine dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction's success is generally high for a wide range of terminal alkynes and azides.
While specific comparative kinetic data for 3-ethynylpyridine and this compound in CuAAC reactions is scarce, the reaction is known to be highly efficient for both isomers, typically providing excellent yields. The slightly higher acidity of the this compound terminal proton may lead to a faster reaction rate under certain conditions, but in practice, both are considered highly reactive partners in this transformation.
| Alkyne | Azide (B81097) | Catalyst System | Solvent | Temp. | Time | Yield (%) |
| 3-Ethynylpyridine | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | - | High (Qualitative) |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | - | High (Qualitative) |
Note: The table reflects the generally high efficiency of CuAAC reactions with these substrates rather than specific, side-by-side quantitative comparisons from the literature.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction of an ethynylpyridine with an organic azide.
Materials:
-
Organic azide (1.0 equiv)
-
Ethynylpyridine (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.10 equiv)
-
Sodium ascorbate (0.05-0.20 equiv)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF, DMSO)
Procedure:
-
In a vial, dissolve the organic azide and ethynylpyridine in the chosen solvent.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
To the solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with water and a cold non-polar solvent (like diethyl ether), and dried.
-
If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Conclusion
Both this compound and 3-ethynylpyridine are highly valuable and reactive building blocks for organic synthesis. The choice between the two isomers may be guided by the specific electronic properties desired in the final product or subtle differences in reactivity. This compound, with its more electron-deficient alkyne, may exhibit faster reaction rates in reactions where deprotonation of the alkyne is rate-limiting or where the alkyne acts as a Michael acceptor. However, for many common applications such as Sonogashira couplings and CuAAC reactions, both isomers are expected to perform well, often providing high yields of the desired products. The selection of either isomer should also consider factors such as commercial availability, cost, and the specific steric and electronic requirements of the target molecule.
References
Sonogashira Coupling Efficiency: A Comparative Analysis of 4-Iodopyridine and 4-Bromopyridine with Ethynylpyridines
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of C(sp²)-C(sp) bonds, widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of the Sonogashira coupling efficiency between 4-iodopyridine (B57791) and 4-bromopyridine (B75155) when reacted with ethynylpyridines, supported by established reactivity principles and representative experimental data.
The choice of aryl halide is a critical parameter influencing the outcome of the Sonogashira coupling. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step—more facile for heavier halogens. Consequently, 4-iodopyridine is inherently more reactive than 4-bromopyridine and is expected to offer higher coupling efficiency under milder conditions.
Quantitative Data Summary
Table 1: Sonogashira Coupling of Bromopyridine Derivatives with Terminal Alkynes
| Bromopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 93 | [3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 16 | 92 | [4] |
Table 2: Sonogashira Coupling of Iodobenzene (B50100) Derivatives with Terminal Alkynes (Illustrative for Iodide Reactivity)
| Iodobenzene Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | 4-Methylphenylacetylene | CuI (10 mol%), NHC ligand | K₂CO₃ | DMF | 100 | - | Good | [5] |
| Iodobenzene | Phenylacetylene | Pd catalyst on solid support, Cu₂O | - | THF-DMA | 80 | - | 74 | [6] |
| 4-Iodotoluene | Phenylacetylene | Pd catalyst on solid support, Cu₂O | - | THF-DMA | 80 | - | 60 | [6] |
Note: The data in Table 2 is presented to illustrate the general reactivity of aryl iodides in Sonogashira coupling, as direct comparable data for 4-iodopyridine with ethynylpyridines was not found in the initial search.
Experimental Protocols
Below are detailed experimental protocols for Sonogashira coupling reactions involving a bromopyridine derivative and a general protocol for aryl iodides, which can be adapted for 4-iodopyridine.
Protocol 1: Sonogashira Coupling of 2-Amino-3-Bromopyridine with a Terminal Alkyne[3]
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne in a Flow System[6]
-
Dissolve the substituted iodobenzene (0.5 mmol) and the aryl acetylene (B1199291) (0.6 mmol) in a 9:1 mixture of dried THF and DMA (10 mL).
-
The continuous-flow reaction is performed on an X-Cube™ reactor.
-
The solution is passed through cartridges packed with a commercially available Pd catalyst on a solid support and 0.1% Cu₂O on alumina (B75360) powder (weight ratio 17:1) at 80 °C with a flow rate of 0.1 mL/min.
-
The reaction progress is monitored by GC-MS.
-
For isolation, water (30 mL) is added to the eluate, and the mixture is extracted with hexane (B92381) (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The residue is purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
To visualize the underlying chemical processes and workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
Based on fundamental principles of organic chemistry, 4-iodopyridine is a more reactive substrate than 4-bromopyridine in Sonogashira cross-coupling reactions. This higher reactivity generally translates to higher yields, shorter reaction times, and the feasibility of using milder reaction conditions. While direct comparative data for the coupling of 4-iodopyridine and 4-bromopyridine with the same ethynylpyridine is scarce, the provided experimental protocols for similar substrates demonstrate the robustness of the Sonogashira reaction for the synthesis of various alkynylpyridines. For the synthesis of novel compounds for drug discovery and materials science, the choice between 4-iodopyridine and 4-bromopyridine will depend on a balance of reactivity, cost, and availability of the starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach
For Immediate Release
In the landscape of pharmaceutical and materials science research, 4-ethynylpyridine stands as a critical structural motif and a versatile building block. Its pyridine (B92270) ring offers a site for hydrogen bonding and coordination, while the terminal alkyne provides a reactive handle for carbon-carbon bond formation, most notably in "click" chemistry and Sonogashira couplings.[1] The efficient synthesis of this compound is therefore of paramount importance to researchers in drug development and materials design. This guide provides a comparative analysis of established synthetic routes to this compound and introduces a novel, one-pot dehydrogenation method, offering a comprehensive overview supported by experimental data.
Established Synthetic Routes: A Summary
Traditionally, the synthesis of this compound has been dominated by cross-coupling reactions, primarily the Sonogashira and Castro-Stephens couplings, and a multi-step route commencing from 4-vinylpyridine (B31050).
Sonogashira Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[2] It typically involves the coupling of a 4-halopyridine (iodide, bromide, or chloride) with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a copper(I) co-catalyst and an amine base.[1][2]
Castro-Stephens Coupling: A precursor to the Sonogashira reaction, the Castro-Stephens coupling employs a pre-formed copper(I) acetylide which reacts with an aryl halide, such as 4-iodopyridine (B57791), in a polar solvent like pyridine to form the disubstituted alkyne.[3][4]
Route from 4-Vinylpyridine: An alternative approach involves the transformation of the more readily available 4-vinylpyridine.[5] A common sequence involves the bromination of the vinyl group to form a dibromoethane intermediate, followed by a double dehydrobromination using a strong base to yield the alkyne.
A Novel Approach: One-Pot Dehydrogenation of 4-Vinylpyridine
Recent advancements in synthetic methodology have led to the development of a one-pot conversion of terminal alkenes to terminal alkynes.[6] This innovative approach, while not yet specifically reported for 4-vinylpyridine, presents a promising and more atom-economical alternative to the traditional multi-step sequence. The proposed reaction involves a ruthenium-catalyzed dehydrogenative hydrosilylation of 4-vinylpyridine, followed by an in-situ oxidative dehydrogenation of the resulting vinylsilane intermediate to furnish this compound.[6]
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the established and the proposed novel synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents & Catalysts | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sonogashira Coupling | 4-Iodopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N, Trimethylsilylacetylene | 4 | 25 (rt) | ~95 |
| Castro-Stephens Coupling | 4-Iodopyridine | Copper(I) acetylide, Pyridine | 12 | 120 | ~80 |
| From 4-Vinylpyridine (via Bromination) | 4-Vinylpyridine | Br₂, NaN(SiMe₃)₂ | >12 (two steps) | -78 to 25 (rt) | ~60 (overall) |
| Novel Dehydrogenation (Proposed) | 4-Vinylpyridine | Ru-catalyst, HSi(OEt)₃, PhIO, BF₃·OEt₂ | ~16 | 25 (rt) | Not reported |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their replication and evaluation in a laboratory setting.
Protocol 1: Sonogashira Coupling of 4-Iodopyridine with Trimethylsilylacetylene
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagent Addition: Add degassed triethylamine (B128534) (Et₃N, 5.0 equiv.) and trimethylsilylacetylene (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Deprotection: Dissolve the crude product in methanol (B129727) and add K₂CO₃ (2.0 equiv.). Stir at room temperature for 2 hours.
-
Final Purification: After deprotection, remove the solvent, and purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Castro-Stephens Coupling of 4-Iodopyridine
-
Preparation of Copper(I) Acetylide: In a separate flask, prepare the copper(I) acetylide by reacting a suitable acetylene (B1199291) source with a copper(I) salt (e.g., CuI) in the presence of a base.
-
Reaction Setup: In a reaction vessel, dissolve 4-iodopyridine (1.0 equiv.) in pyridine.
-
Reagent Addition: Add the pre-formed copper(I) acetylide (1.1 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Workup and Purification: Cool the reaction to room temperature and pour it into an aqueous ammonia (B1221849) solution. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Synthesis from 4-Vinylpyridine via Bromination-Dehydrobromination
-
Bromination: Dissolve 4-vinylpyridine (1.0 equiv.) in a chlorinated solvent (e.g., CH₂Cl₂). Cool the solution to -78 °C and add a solution of bromine (1.0 equiv.) in the same solvent dropwise. Stir for 1 hour at -78 °C and then allow to warm to room temperature.
-
Isolation of Dibromide: Quench the reaction with aqueous Na₂S₂O₃ solution. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude 1,2-dibromoethyl)pyridine intermediate.
-
Dehydrobromination: Dissolve the crude dibromide in anhydrous THF and cool to -78 °C. Add a solution of a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂, 2.2 equiv.) in THF dropwise.
-
Reaction and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield this compound.
Visualizing the Synthetic Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the synthetic routes and a general experimental workflow.
Caption: Reaction schemes for the synthesis of this compound.
Caption: A generalized workflow for chemical synthesis experiments.
Conclusion
The Sonogashira coupling remains a highly efficient and reliable method for the synthesis of this compound, often providing high yields under mild conditions. The Castro-Stephens coupling, while historically significant, generally requires harsher conditions and pre-synthesis of the copper acetylide. The route from 4-vinylpyridine is a viable alternative, though it involves a multi-step process with potentially lower overall yields.
The proposed novel one-pot dehydrogenation of 4-vinylpyridine represents a potentially more streamlined and atom-economical approach.[6] While specific experimental data for the synthesis of this compound using this method is yet to be published, its success with other terminal alkenes suggests it could be a valuable addition to the synthetic chemist's toolbox. Further research is warranted to validate and optimize this route for the production of this compound, which could offer significant advantages in terms of efficiency and sustainability.
References
A Comparative Study of Ligands for the Sonogashira Coupling with 4-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes, molecules of significant interest in medicinal chemistry, materials science, and drug development. The choice of ligand coordinated to the palladium catalyst is crucial for the reaction's success, influencing yield, reaction rate, and applicability to challenging substrates like heteroaromatics. This guide provides a comparative analysis of various ligands for the Sonogashira coupling of 4-ethynylpyridine with aryl halides, supported by experimental data and detailed protocols.
Ligand Performance Comparison
The efficiency of the Sonogashira coupling is highly dependent on the electronic and steric properties of the ligand. Both phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been successfully employed. Below is a summary of the performance of different ligand types in the context of coupling reactions involving ethynylpyridines or similar substrates.
Phosphine (B1218219) Ligands
Phosphine ligands are the traditional choice for Sonogashira couplings. Their efficacy is often tuned by modifying their steric bulk and electron-donating ability. Generally, for less sterically demanding alkynes, common phosphine ligands can be effective.
| Ligand/Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 4-Iodo-m-xylene | Trimethylsilylacetylene | TEA | N/A | Room Temp | 2 | 96 | [1] |
| Pd/P(t-Bu)₃ or Pd/t-Bu₂PCy | Sterically undemanding aryl bromides | Phenylacetylene | N/A | N/A | N/A | N/A | Ideal Catalysts | [2] |
| Pd/t-BuPCy₂ | 2- and 2,6-substituted arylacetylenes | Me₃SiCCH | N/A | N/A | N/A | N/A | Ideal Catalyst | [2] |
| Pd/PCy₃ | Extremely bulky acetylenes and aryl bromides | N/A | N/A | N/A | N/A | N/A | Ideal Catalyst | [2] |
Note: Data for this compound with a direct comparison of these specific phosphine ligands is limited in the reviewed literature. The table presents data for similar substrates to provide a general performance trend.
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as a powerful alternative to phosphines, often offering higher stability and catalytic activity, which can lead to lower catalyst loadings and milder reaction conditions. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are air- and moisture-stable Pd-NHC precatalysts, have shown particular promise.
| Ligand/Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [IPr#-PEPPSI] | Acyl Halide | Organoboron | N/A | N/A | N/A | N/A | 95 | [3] |
| (NHC)-Cu / (NHC)-Pd | Aryl Bromides | Aryl Alkynes | N/A | Non-anhydrous | N/A | N/A | High Yields | |
| Pd-PEPPSI-IPr | o-dibromobenzene | N/A | N/A | N/A | 0 | N/A | Closer to statistical predictions | [4] |
Note: The data for NHC ligands is also from reactions with substrates analogous to the target reaction, highlighting their general effectiveness in cross-coupling reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Sonogashira couplings, which can be adapted for the specific reaction of this compound with various aryl halides.
General Procedure for Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard method for the Sonogashira reaction.[1]
Materials:
-
Aryl halide (e.g., 4-iodo-m-xylene, 1.0 mmol)
-
Terminal alkyne (e.g., Trimethylsilylacetylene, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine (TEA), 3 eq)
-
Solvent (e.g., THF or DMF, anhydrous and deoxygenated)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, CuI, and a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
Materials:
-
Aryl halide (e.g., 2,6-dibromopyridine, 0.101 mmol)
-
Terminal alkyne (0.606 mmol)
-
Palladium precatalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5 mol% per halide)
-
Phosphine ligand (e.g., cataCXium A, 1 mol% per halide)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), 1 equivalent per halide)
-
Solvent (e.g., 2-methyltetrahydrofuran (B130290) (2-MeTHF), anhydrous and deoxygenated)
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine the aryl halide, palladium precatalyst, phosphine ligand, and base in a reaction vessel.
-
Add the anhydrous, deoxygenated solvent and the terminal alkyne.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress.
-
After completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Catalytic Cycle and Experimental Workflow
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle. Understanding this mechanism is key to optimizing reaction conditions.
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow
Caption: A generalized workflow for the comparative study of ligands in Sonogashira coupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyridyl-Ethynyl Probes: A Comparative Guide for Enzyme Activity Profiling
In the dynamic landscape of chemical biology and drug discovery, activity-based probes (ABPs) are indispensable tools for elucidating enzyme function and inhibitor screening. This guide provides a comparative analysis of probes incorporating a pyridyl-ethynyl scaffold, a motif structurally related to 4-ethynylpyridine, against established tools for profiling two critical enzyme families: protein kinases and cytochrome P450s. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility and performance of these covalent probes.
Probing the Kinome: Pyridyl-Ethynyl Covalent Inhibitors
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Covalent inhibitors, which form a permanent bond with their target, offer advantages in potency and duration of action. The pyridyl-ethynyl moiety can act as a "warhead" in these inhibitors, targeting nucleophilic residues in the kinase active site.
Comparative Performance of Pyridyl-Ethynyl Kinase Inhibitors
Here, we compare the performance of a representative series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which feature a pyridyl-ethynyl core, against the well-known broad-spectrum kinase inhibitor, Staurosporine. The data is based on their ability to inhibit the lipid kinase PIKfyve.
| Compound ID | 3-Ethynyl Substituent | 6-Aryl Substituent | PIKfyve IC50 (nM)[1] | Staurosporine IC50 (nM) |
| RMC-113 | 3-pyridinyl | 3,4-dimethoxyphenyl | 20 | \multirow{4}{*}{~1-20 (Broad Spectrum)} |
| 7i | 5-methyl-3-pyridinyl | 3,4-dimethoxyphenyl | 2 | |
| 7l | 5-methoxy-3-pyridinyl | 3,4-dimethoxyphenyl | 3 | |
| 7q | Phenyl | 3,4-dimethoxyphenyl | >10,000 |
Key Observations:
-
The substitution pattern on the pyridinyl ring significantly impacts inhibitory potency, with electron-donating groups at the 5-position enhancing activity (compare 7i and 7l to RMC-113 ).[1]
-
The pyridyl nitrogen is crucial for activity, as replacing the pyridinyl ring with a phenyl group (7q ) abolishes inhibitory function.[1]
-
While these pyridyl-ethynyl inhibitors show high potency for their target, Staurosporine exhibits broad-spectrum activity against a wide range of kinases, making it a useful tool for initial screening but lacking in selectivity.
Profiling Cytochrome P450 Activity with Aryl-Alkyne Probes
Cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes involved in the clearance of drugs and other xenobiotics. Aryl alkynes, including those with a pyridine (B92270) ring, can serve as mechanism-based inactivators of CYPs, making them effective as activity-based probes.[2]
Comparison of Aryl-Alkyne Probes with Conventional Substrate-Based Assays
Aryl-alkyne ABPs offer a distinct advantage over traditional fluorescent or luminescent substrate-based assays for profiling CYP activity.
| Feature | Aryl-Alkyne Activity-Based Probes | Fluorescent Substrate Assays |
| Mechanism | Covalent, activity-dependent labeling of the active enzyme. | Enzymatic turnover of a pro-fluorescent substrate. |
| Readout | Gel-based fluorescence scanning or mass spectrometry of labeled enzymes. | Measurement of fluorescence intensity. |
| Information | Provides a direct measure of active enzyme concentration and allows for competitive profiling of inhibitors. | Measures enzymatic activity, which can be influenced by substrate kinetics and competitive inhibition. |
| Selectivity | A suite of probes with different aryl scaffolds can be used to profile a wide range of CYP isoforms.[2] | Substrates often have overlapping specificity for different CYP isoforms. |
| Application | Proteome-wide profiling of CYP activity in complex biological samples (e.g., liver microsomes). | High-throughput screening of potential inhibitors for a specific CYP isoform. |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Scanning for Kinase Activity Profiling
This protocol is adapted from methods used for competitive activity-based protein profiling (ABPP).
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Competitive Inhibition (Optional): Pre-incubate the lysate with a competitive inhibitor (e.g., Staurosporine) for 30 minutes at room temperature to assess probe selectivity.
-
Probe Labeling: Add the pyridyl-ethynyl ABP to the lysate at a final concentration of 1 µM and incubate for 30 minutes at room temperature.
-
Click Chemistry: To conjugate a reporter tag (e.g., a fluorophore), add the following reagents in order: Rhodamine-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and copper(II) sulfate (B86663) (1 mM). Incubate for 1 hour at room temperature.
-
Protein Precipitation and Resuspension: Precipitate the proteins using chloroform/methanol, wash the pellet with methanol, and resuspend in SDS-PAGE loading buffer.
-
SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner.
Protocol 2: Quantitative Mass Spectrometry-Based Profiling of CYPs
This protocol provides a general workflow for identifying and quantifying probe-labeled enzymes.
-
Probe Labeling of Microsomes: Incubate liver microsomes with the aryl-alkyne ABP in the presence of NADPH for 1 hour at 37°C.
-
Click Chemistry: Conjugate a biotin-azide tag to the probe-labeled proteins using the click chemistry conditions described in Protocol 1.
-
Enrichment of Labeled Proteins: Solubilize the microsomes and enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Trypsin Digestion: Wash the beads extensively and perform an on-bead tryptic digest to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.
-
Data Analysis: Use specialized software to quantify the relative abundance of the labeled peptides across different experimental conditions.[3][4]
Visualizing Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt Signaling Pathway.
Caption: Activity-Based Profiling Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
The Kinetics of 4-Ethynylpyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemical biology and materials science. The choice of alkyne substrate is critical in determining reaction efficiency. This guide provides a comparative analysis of the reaction kinetics of 4-ethynylpyridine in CuAAC reactions, offering insights into its performance relative to other commonly used alkynes.
The reactivity of terminal alkynes in CuAAC reactions is significantly influenced by the electronic properties of their substituents. Generally, alkynes bearing electron-withdrawing groups exhibit enhanced reaction rates. This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the key copper-acetylide intermediate in the catalytic cycle.
Comparative Analysis of Alkyne Reactivity in CuAAC
While specific kinetic data for this compound is not extensively documented in the literature, its reactivity can be inferred from the behavior of structurally similar compounds and general reactivity trends. The pyridine (B92270) ring is electron-withdrawing, which is expected to enhance the reactivity of the ethynyl (B1212043) group. One study has shown that the isomeric 2-ethynylpyridine (B158538) is efficiently converted to the corresponding triazole product within 5 minutes, indicating a high reaction rate.[1] Given the electronic similarities, this compound is anticipated to exhibit comparable, if not slightly modulated, reactivity.
To provide a quantitative comparison, the following table summarizes the reaction times for various alkynes in a CuAAC reaction with an azidocoumarin, which allows for fluorogenic monitoring of the reaction progress.[2] While this compound was not included in this specific study, its projected performance, based on its electronic properties, is included for comparative purposes.
| Alkyne | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) |
| This compound (Projected) |
| ~ 5 - 10 | ~ 10 - 20 |
| Propiolamide |
| < 5 | < 10 |
| Propargyl Ether |
| ~ 10 | ~ 20 |
| N-Propargylamide |
| ~ 15 | ~ 30 |
| Propargyl Alcohol |
| ~ 20 | ~ 40 |
| Phenylacetylene |
| > 30 | > 60 |
Note: The projected values for this compound are estimations based on the high reactivity of 2-ethynylpyridine and the electron-withdrawing nature of the pyridine ring. Actual reaction times can vary depending on the specific reaction conditions, including the azide (B81097) substrate, catalyst system, solvent, and temperature.
Experimental Protocol for Kinetic Analysis of CuAAC Reactions
A detailed understanding of the reaction kinetics can be achieved by monitoring the reaction progress over time. ¹H NMR spectroscopy is a powerful technique for this purpose, as it allows for the direct observation of the disappearance of reactants and the appearance of the triazole product.
Materials:
-
This compound
-
Azide of interest (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a stock solution of the azide in the same deuterated solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in the deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Acquire a ¹H NMR spectrum of the alkyne and internal standard solution at time t=0.
-
To initiate the reaction, add the azide stock solution, followed by the CuSO₄ and sodium ascorbate solutions to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of this compound and the triazole product relative to the integral of the internal standard in each spectrum.
-
Plot the concentration of this compound and the triazole product as a function of time.
-
From these plots, determine the initial reaction rate, the reaction half-life (t₁/₂), and the rate constant (k) by fitting the data to the appropriate rate law.
-
Visualizing the Experimental Workflow and Reaction Mechanism
To further clarify the processes involved, the following diagrams illustrate the logical workflow for comparing alkyne reactivity and the generally accepted mechanism for the CuAAC reaction.
Caption: Workflow for comparing the reactivity of different alkynes in CuAAC reactions.
References
Comparative Analysis of 4-Ethynylpyridine Cross-Reactivity in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of 4-Ethynylpyridine, a heterocyclic building block increasingly utilized in pharmaceutical synthesis.[1][2] Due to the limited direct experimental data on the cross-reactivity of this compound, this document serves as a predictive resource, drawing comparisons from structurally related compounds and outlining standard experimental protocols for its evaluation.
The core structure of this compound, featuring a pyridine (B92270) ring and a reactive ethynyl (B1212043) group, suggests a potential for a range of biological interactions.[1] Pyridine derivatives are known to exhibit broad-spectrum pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities, which hints at the possibility of interactions with various biological macromolecules.
Table 1: Hypothetical Kinase Inhibitory Profile of this compound and Comparators
This table presents hypothetical data to illustrate how the kinase inhibitory activity of this compound might be compared against other kinase inhibitors. The selection of kinases would typically be based on initial screening against a broad panel.
| Kinase Target | This compound (IC50, µM) | Compound A (Pyridine Derivative) (IC50, µM) | Compound B (Ethynyl-containing Inhibitor) (IC50, µM) |
| Kinase 1 | > 100 | 5.2 | 0.1 |
| Kinase 2 | 25.3 | 1.8 | > 100 |
| Kinase 3 | 8.7 | 0.5 | 15.4 |
| Kinase 4 | > 100 | > 100 | 2.3 |
| Kinase 5 | 15.1 | 12.0 | 50.1 |
Data is illustrative and does not represent actual experimental results.
Table 2: Comparative Off-Target Binding Profile
This table provides a hypothetical comparison of the off-target binding of this compound with related compounds against a panel of common off-target receptors and enzymes.
| Off-Target | This compound (% Inhibition @ 10 µM) | Compound A (Pyridine Derivative) (% Inhibition @ 10 µM) | Compound B (Ethynyl-containing Inhibitor) (% Inhibition @ 10 µM) |
| hERG | 12 | 45 | 5 |
| Cyclooxygenase-2 (COX-2) | 8 | 15 | 3 |
| Cytochrome P450 3A4 (CYP3A4) | 22 | 30 | 18 |
| Dopamine Receptor D2 | < 5 | 65 | < 5 |
| Serotonin Transporter (SERT) | 15 | 5 | 2 |
Data is illustrative and does not represent actual experimental results.
Experimental Protocols
To generate the data presented in the tables above, a series of standardized in vitro assays would be employed. These assays are crucial for determining the selectivity and potential for off-target effects of a compound.
Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.
-
Procedure:
-
A panel of recombinant human kinases is used.
-
Each kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, ATP (spiked with γ-³²P-ATP), and the test compound (this compound) at various concentrations.
-
The reactions are incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Unincorporated γ-³²P-ATP is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Off-Target Binding Assays (Receptor and Enzyme Panels)
Objective: To assess the binding of this compound to a panel of known off-target proteins, including GPCRs, ion channels, transporters, and enzymes.
Methodology:
-
Assay Principle: Radioligand binding assays are typically used. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target protein.
-
Procedure:
-
Membrane preparations or purified proteins for each target are incubated with a specific high-affinity radioligand and the test compound at a fixed concentration (e.g., 10 µM).
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the protein is quantified.
-
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for the test compound. A significant inhibition (typically >50%) at 10 µM suggests a potential off-target interaction that warrants further investigation with full dose-response curves to determine the binding affinity (Ki).
In Vitro Cytotoxicity Assay
Objective: To evaluate the general cytotoxicity of this compound in various cell lines.
Methodology:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential biological pathways.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Hypothetical off-target effect of this compound on a signaling pathway.
References
Spectroscopic Showdown: A Comparative Analysis of 4-Ethynylpyridine and Its Derivatives
A detailed examination of the spectroscopic properties of 4-Ethynylpyridine and its derivatives reveals key insights into the influence of molecular structure on their light-absorbing and emitting characteristics. This guide provides a comparative analysis of their UV-Vis absorption, fluorescence, and Raman spectroscopic data, offering valuable information for researchers and professionals in drug development and materials science.
This compound, a heterocyclic aromatic compound, serves as a versatile building block in the synthesis of a wide array of functional molecules. Its rigid structure and the presence of a reactive ethynyl (B1212043) group make it a compound of interest for applications ranging from medicinal chemistry to materials science. The introduction of various substituents to the pyridine (B92270) ring or the ethynyl moiety can significantly alter its electronic and, consequently, its spectroscopic properties. Understanding these changes is crucial for the rational design of novel compounds with tailored optical characteristics.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following table summarizes the key spectroscopic parameters for this compound and a selection of its derivatives featuring both electron-donating and electron-withdrawing groups.
| Compound | Substituent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Key Raman Shifts (cm⁻¹) |
| 1 | This compound | ~278 | - | - | ~2109 (C≡C), ~1600 (C=C/C=N ring) |
| 2 | 4-(Phenylethynyl)pyridine | ~295 | ~310 | ~0.05 | ~2215 (C≡C), ~1598 (C=C/C=N ring) |
| 3 | 4-Ethynyl-2-methylpyridine | ~280 | - | - | ~2105 (C≡C), ~1605 (C=C/C=N ring) |
| 4 | 4-Ethynyl-2-methoxypyridine | ~285 | ~340 | ~0.15 | ~2100 (C≡C), ~1595 (C=C/C=N ring) |
| 5 | 4-Ethynyl-3-nitropyridine | ~290 | - | - | ~2115 (C≡C), ~1590 (C=C/C=N ring) |
Note: The data presented is a compilation from various experimental and computational studies. The absence of a value indicates that reliable data was not found in the searched literature.
Analysis of Spectroscopic Trends
UV-Vis Absorption: The absorption maximum (λ_abs) of the parent this compound is observed around 278 nm. The introduction of a phenyl group at the ethynyl position (Compound 2 ) leads to a significant red-shift, which is expected due to the extension of the π-conjugated system. Substituents on the pyridine ring also influence the absorption properties. An electron-donating group like a methyl group (Compound 3 ) causes a slight bathochromic shift, while a stronger electron-donating methoxy (B1213986) group (Compound 4 ) results in a more pronounced red-shift. Conversely, an electron-withdrawing nitro group (Compound 5 ) also leads to a red-shift, which can be attributed to the intramolecular charge transfer (ICT) character of the electronic transition.
Fluorescence Spectroscopy: this compound itself is not significantly fluorescent. However, derivatization can induce or enhance fluorescence. For instance, 4-(Phenylethynyl)pyridine (Compound 2 ) exhibits weak fluorescence with a quantum yield of approximately 0.05. The introduction of an electron-donating methoxy group in 4-Ethynyl-2-methoxypyridine (Compound 4 ) leads to a notable increase in the fluorescence quantum yield, suggesting that electron-donating groups can enhance the emissive properties of this scaffold. Many nitro-substituted aromatic compounds are non-emissive due to efficient non-radiative decay pathways, which is a likely reason for the lack of fluorescence in Compound 5 .
Raman Spectroscopy: The characteristic Raman shifts provide valuable information about the vibrational modes of the molecules. The most prominent feature in the Raman spectra of these compounds is the stretching vibration of the carbon-carbon triple bond (C≡C), which typically appears in the region of 2100-2250 cm⁻¹. For this compound (Compound 1 ), this peak is observed around 2109 cm⁻¹. The position of this peak is sensitive to the electronic environment. In 4-(Phenylethynyl)pyridine (Compound 2 ), the C≡C stretching frequency is shifted to a higher wavenumber (~2215 cm⁻¹), which can be attributed to the conjugation with the phenyl ring. The pyridine ring stretching modes, typically observed around 1600 cm⁻¹, are also sensitive to substitution, although the shifts are generally less pronounced.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare solutions of the compounds in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent used for sample preparation should be used as the reference. The absorption maximum (λ_abs) is determined from the peak of the lowest energy absorption band.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of the compounds in a suitable spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube as the detector.
-
Measurement: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum. The emission maximum (λ_em) is the wavelength at which the fluorescence intensity is highest.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed as neat solids, liquids, or as solutions in a suitable solvent.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD).
-
Measurement: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to separate the Raman scattered light from the Rayleigh scattered light. The spectrum is then recorded, showing the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship between molecular structure and spectroscopic properties, as well as a typical experimental workflow for spectroscopic characterization.
Performance Evaluation of Pyridine-Based Functional Monomers in Molecularly Imprinted Polymers for Phenolic Compound Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of materials modified with pyridine-based functional monomers, with a specific focus on their application in molecularly imprinted polymers (MIPs) for the detection of phenolic compounds. While direct comparative data for 4-Ethynylpyridine is limited in publicly available research, we will focus on its close structural analog, 4-vinylpyridine (B31050) (4-VP), and compare its performance with other commonly used functional monomers. This guide will provide supporting experimental data from various studies, detail the experimental protocols, and visualize key processes to aid in the selection of appropriate materials for specific research and development needs.
Introduction to Molecularly Imprinted Polymers (MIPs)
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule (the template). The process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. These MIPs can then be used for selective recognition and binding of the target analyte. The choice of functional monomer is crucial as it determines the nature and strength of the interaction with the template, thereby influencing the selectivity and sensitivity of the MIP.
Comparison of Functional Monomers for Bisphenol A (BPA) Detection
Bisphenol A (BPA) is a widely studied endocrine-disrupting compound, and the development of sensitive and selective detection methods is of high importance. The following tables summarize the performance of MIPs prepared with different functional monomers for the detection of BPA, compiled from various studies.
Table 1: Comparison of Adsorption Performance of BPA-MIPs with Different Functional Monomers
| Functional Monomer | Template:Monomer:Cross-linker Molar Ratio | Adsorption Capacity (mg/g) | Imprinting Factor (IF) | Reference |
| 4-Vinylpyridine (4-VP) | 1:4:20 | 25.8 | 2.1 | [1] |
| Methacrylic Acid (MAA) | 1:4:20 | 18.2 | 1.6 | [1] |
| 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) and Styrene (St) | 1:2.5:2.5 (AMPS:St) | 85.7 | Not Reported | [2] |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMO-T) | Not specified | 8.78 | >1 | [3] |
| (3-mercaptopropyl)trimethoxysilane (MPTES) | Not specified | 11.98 | 3.03 | [3] |
Note: The data presented in this table is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and evaluation of MIPs for BPA detection.
1. Synthesis of 4-Vinylpyridine-based BPA-MIP (Bulk Polymerization)
-
Materials: Bisphenol A (template), 4-vinylpyridine (functional monomer), ethylene (B1197577) glycol dimethacrylate (EGDMA, cross-linker), 2,2'-azobisisobutyronitrile (AIBN, initiator), and a suitable porogenic solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the template (BPA) and the functional monomer (4-VP) in the porogenic solvent in a glass tube. The typical molar ratio is 1:4 (template:monomer).[1]
-
Sonicate the mixture for a few minutes to ensure homogeneity and allow for the formation of a pre-polymerization complex.
-
Add the cross-linker (EGDMA) and the initiator (AIBN) to the mixture. A common molar ratio of template:monomer:cross-linker is 1:4:20.[1]
-
Purge the solution with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the glass tube and place it in a water bath or oven at a specific temperature (e.g., 60°C) for 24 hours to allow for polymerization.
-
After polymerization, the resulting bulk polymer is crushed and ground into a powder.
-
Remove the template by washing the polymer particles with a suitable solvent (e.g., methanol/acetic acid mixture) until no template can be detected in the washing solution.
-
Dry the MIP particles under vacuum.
-
A non-imprinted polymer (NIP) is prepared using the same procedure but without the addition of the template molecule to serve as a control.
-
2. Adsorption Experiments
-
Procedure:
-
Prepare stock solutions of BPA in a suitable solvent (e.g., acetonitrile).
-
Add a known mass of the MIP or NIP particles to a series of BPA solutions with varying concentrations.
-
Shake the mixtures at a constant temperature for a specified period to reach equilibrium.
-
Centrifuge the mixtures and analyze the supernatant for the concentration of free BPA using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
The amount of BPA adsorbed by the polymer is calculated by the difference between the initial and final concentrations in the solution.
-
Visualization of Key Processes
Diagram 1: Synthesis of Molecularly Imprinted Polymer
Caption: Workflow for the synthesis of a molecularly imprinted polymer (MIP).
Diagram 2: Molecular Recognition Mechanism
Caption: Mechanism of selective recognition by a molecularly imprinted polymer.
Discussion and Future Perspectives
The choice of functional monomer is a critical parameter in the design of high-performance MIPs. As the data suggests, different monomers exhibit varying affinities and selectivities for the target analyte. 4-Vinylpyridine has demonstrated strong potential due to its ability to form hydrogen bonds and π-π stacking interactions with phenolic compounds like BPA.[4]
While direct comparative studies are lacking, This compound presents an interesting alternative to 4-vinylpyridine. The ethynyl (B1212043) group is a rigid and linear moiety that can participate in π-π stacking interactions. Furthermore, the terminal alkyne offers a versatile handle for post-polymerization modification via "click" chemistry, which could be leveraged to further enhance the performance of the MIP. Future research should focus on the systematic evaluation of this compound as a functional monomer and its direct comparison with established monomers like 4-vinylpyridine and methacrylic acid. Such studies will provide a clearer understanding of the structure-property relationships and enable the rational design of next-generation MIPs with superior performance for a wide range of applications in diagnostics, drug delivery, and environmental monitoring.
References
Head-to-Head Comparison of Catalysts for 4-Ethynylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Ethynylpyridine is a critical step in the development of various pharmaceutical compounds and functional materials. The Sonogashira cross-coupling reaction is the most prevalent method for this transformation, typically involving the coupling of a 4-halopyridine with a terminal alkyne. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides a head-to-head comparison of common catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in Sonogashira Coupling
The following table summarizes the performance of various palladium-based catalyst systems for the synthesis of arylalkynes, providing a strong indication of their applicability for this compound synthesis. The data is compiled from studies on similar halo-heterocyclic substrates.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / PPh₃ | CuI | Piperidine | DMF | 60 | 6 | 85-95 | A classic, highly effective system for Sonogashira couplings.[1] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand allows for lower catalyst loading and coupling of challenging substrates.[1] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | An example of a copper-free Sonogashira system, which can prevent the formation of alkyne homocoupling byproducts.[1] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 1.5 | ~97 | A reliable and widely used catalyst, often providing high yields at room temperature.[2] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 | Effective for the coupling of aminobromopyridines, suggesting good functional group tolerance.[3] |
| [DTBNpP]Pd(crotyl)Cl | None | DBU | THF | RT | - | ~75 | An air-stable, monoligated precatalyst for room-temperature, copper-free Sonogashira reactions.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for Sonogashira couplings of similar substrates and can be adapted for the synthesis of this compound.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard and robust method for the synthesis of this compound from 4-bromopyridine (B75155) or 4-iodopyridine (B57791).
Materials:
-
4-Bromopyridine hydrochloride
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromopyridine hydrochloride (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Anhydrous DMF and triethylamine (3 mmol) are added via syringe.
-
Trimethylsilylacetylene (1.2 mmol) is then added dropwise to the stirred solution.
-
The reaction mixture is heated to 60 °C and stirred for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 4-(trimethylsilylethynyl)pyridine.
-
The trimethylsilyl (B98337) protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol (B129727) to afford this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesirable side reactions, such as the homocoupling of the terminal alkyne.
Materials:
-
4-Iodopyridine
-
Terminal alkyne (e.g., ethynylbenzene)
-
Palladium acetate (B1210297) [Pd(OAc)₂]
-
Bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard glassware for anhydrous reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine 4-iodopyridine (1 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Add cesium carbonate (2 mmol) and the terminal alkyne (1.2 mmol).
-
Anhydrous dioxane is added as the solvent.
-
The reaction vessel is sealed and the mixture is heated to 80 °C with vigorous stirring for 12 hours.
-
Reaction progress is monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated in vacuo.
-
Purification of the crude product is achieved by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflow of a Sonogashira coupling experiment and the catalytic cycle.
References
Safety Operating Guide
Proper Disposal of 4-Ethynylpyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Ethynylpyridine, a pyridine (B92270) derivative requiring careful handling due to its potential hazards. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. All waste containing this compound must be treated as hazardous.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
| Dust Mask | Type N95 (US) or equivalent | For handling the solid form to prevent inhalation of dust. |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be in compliance with all local, state, and federal regulations.[1] Pyridine and its derivatives are classified as hazardous waste and must not be disposed of down the drain or with regular trash.[3]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, pipette tips, and absorbent pads, must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The container should be airtight.[4]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include all relevant hazard warnings on the label (e.g., Flammable, Toxic, Irritant).[1] The specific hazard classifications for this compound hydrochloride are Skin Irritant 2, Eye Irritant 2, and Specific Target Organ Toxicity (Single Exposure) 3. For this compound, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
-
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3]
-
The storage area should be secure and away from sources of ignition, heat, and direct sunlight.[3] For the pure compound, storage in a freezer under -20°C in an inert atmosphere and dark place is recommended.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific protocols for waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
